PY-60
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-N-[3-(1,3-thiazol-2-yl)propyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(18-8-4-7-15-17-9-10-22-15)13-11-14(21-19-13)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFASECSYKSMYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2765218-56-0 | |
| Record name | PY-60 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV956D8WK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PY-60: A Small Molecule Activator of the YAP-TEAD Transcriptional Program - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, tissue regeneration, and tumorigenesis, with the transcriptional co-activator Yes-associated protein (YAP) and its paralog, TAZ, acting as the primary downstream effectors. Dysregulation of the Hippo pathway, leading to aberrant YAP/TAZ activity, is implicated in a variety of cancers. Conversely, transient activation of YAP holds therapeutic promise for regenerative medicine. PY-60 is a novel, cell-permeable small molecule that robustly activates YAP-dependent gene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting ANXA2 to Activate YAP
This compound functions as a potent activator of YAP by directly targeting Annexin A2 (ANXA2), a key scaffolding protein in the Hippo pathway.[1] Under conditions of high cell density, ANXA2 localizes to the plasma membrane, where it sequesters YAP, facilitating its phosphorylation by the LATS1/2 kinases.[2] This phosphorylation event leads to the cytoplasmic retention and subsequent degradation of YAP, thereby inhibiting its transcriptional activity.
This compound directly binds to ANXA2 and disrupts its association with the cell membrane.[1][3] This liberates the ANXA2-YAP complex from the membrane, preventing the inhibitory phosphorylation of YAP.[2] The unphosphorylated, transcriptionally active form of YAP is then free to translocate to the nucleus, where it binds to TEAD family transcription factors, initiating the transcription of pro-proliferative and anti-apoptotic target genes such as ANKRD1, CYR61, and CTGF.[1] Notably, this compound increases the levels of these YAP-controlled transcripts without augmenting the expression of YAP1 itself.[1]
dot
References
The Discovery and Development of PY-60: A YAP Activator Targeting Annexin A2 for Regenerative Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PY-60 is a novel small molecule activator of the Yes-associated protein (YAP), a key transcriptional coactivator in the Hippo signaling pathway that governs organ size, tissue regeneration, and cell proliferation.[1][2] Discovered through high-throughput screening, this compound has emerged as a promising therapeutic agent for promoting regenerative repair, particularly in the context of cutaneous wound healing.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and workflows.
Discovery of this compound
The discovery of this compound originated from a large-scale screening of over 800,000 molecules aimed at identifying compounds capable of stimulating regenerative pathways.[3] This effort led to the identification of a thiazole-substituted derivative, this compound, which demonstrated robust activation of YAP-dependent gene expression.
Mechanism of Action: Targeting ANXA2 to Activate YAP
This compound's therapeutic effects are mediated through its direct interaction with Annexin A2 (ANXA2), a protein that was identified as the molecular target of this compound through chemical proteomics.[1][5] ANXA2 plays a crucial role in regulating YAP activity. In response to high cell density, ANXA2 associates with YAP at the cell membrane, facilitating its inhibitory phosphorylation and sequestration, thereby suppressing its transcriptional activity.[1][2]
This compound acts by disrupting the localization of ANXA2 to the plasma membrane.[6] By binding to ANXA2, this compound liberates the ANXA2-YAP complex from the cell membrane.[1][5] This liberation prevents the inhibitory phosphorylation of YAP and promotes its association with phosphatases, leading to a nonphosphorylated, transcriptionally active form of YAP.[1][2] This active YAP then translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of pro-proliferative and regenerative genes.
Signaling Pathway Diagram
References
- 1. YAP-dependent proliferation by a small molecule targeting annexin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 3. Targeting a gene that controls tissue growth, scientists reveal regenerative path for treating diabetic foot ulcers | Scripps Research [scripps.edu]
- 4. Pharmacological YAP activation promotes regenerative repair of cutaneous wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
PY-60: A Novel Modulator of the Hippo Pathway via Annexin A2
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various cancers, making it a key target for therapeutic development.[2] The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2, which ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[3] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus, binds to TEAD transcription factors, and drives the expression of genes that promote cell growth and inhibit apoptosis.[3] This whitepaper provides an in-depth technical overview of PY-60, a small molecule that modulates the Hippo pathway through a novel mechanism involving Annexin A2 (ANXA2).
Mechanism of Action of this compound
This compound represents a distinct class of Hippo pathway modulators. Unlike direct kinase inhibitors, this compound targets ANXA2, a protein that plays a crucial role in scaffolding components of the Hippo pathway at the cell membrane.[4] ANXA2 directly associates with YAP at adherens junctions in response to increased cell density.[4]
The binding of this compound to ANXA2 decreases its association with the cell membrane.[4] This disruption has a dual effect on YAP:
-
It prevents the LATS1/2-catalyzed phosphorylation of YAP at the plasma membrane.[4]
-
It promotes the dephosphorylation of YAP by keeping it bound to ANXA2, which is associated with the PP2A phosphatase complex.[4]
This net effect is a significant increase in dephosphorylated, active YAP, leading to a more robust activation of YAP-dependent transcription compared to other Hippo pathway inhibitors like the MST1/2 inhibitor XMU-MP-1.[4]
Quantitative Data Summary
The effects of this compound on the Hippo pathway have been quantified in various assays. The tables below summarize the key findings.
Table 1: Effect of this compound on YAP Phosphorylation and TEAD-Luciferase Activity
| Treatment | Concentration | P-YAP (S127) Level (Relative to Control) | TEAD-LUC Luminance (Relative to Control) |
| Control (DMSO) | - | 1.0 | 1.0 |
| This compound | 10 µM | Decreased | Increased |
| XMU-MP-1 | 1 µM | Decreased | Increased |
Data derived from Western blot and luciferase reporter assays in 293A and 293A-TEAD-LUC cells, respectively, after 24 hours of treatment.[4]
Table 2: Effect of this compound on YAP Target Gene Expression
| Treatment | Concentration | ANKRD1 mRNA Level (Fold Change) | CYR61 mRNA Level (Fold Change) |
| Control (DMSO) | - | 1.0 | 1.0 |
| This compound | 10 µM | Significant Increase | Significant Increase |
| XMU-MP-1 | 1 µM | Moderate Increase | Moderate Increase |
Data derived from qPCR analysis in 293A cells treated for 24 hours.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.
Western Blot Analysis of YAP Phosphorylation
-
Cell Culture and Treatment: 293A cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 6-well plates and grown to 80-90% confluency. The cells were then treated with either DMSO (control), 10 µM this compound, or 1 µM XMU-MP-1 for 24 hours.
-
Protein Extraction: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Cell lysates were centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: The supernatant containing the protein was collected, and the protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phospho-YAP (Ser127) and total YAP. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The Hippo signaling pathway: from multiple signals to the hallmarks of cancers: Hippo pathway: from multiple signals to the hallmarks of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippo/YAP pathway for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of PY-60 in Cellular Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the small molecule PY-60 and its function in promoting cell proliferation. This compound has emerged as a potent activator of the Hippo signaling pathway effector, Yes-associated protein (YAP), offering a valuable tool for studying cellular growth, tissue regeneration, and potential therapeutic interventions. This document details the mechanism of action of this compound, presents quantitative data on its cellular effects, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows.
Core Mechanism of Action: Targeting ANXA2 to Activate YAP
This compound functions as a robust and specific activator of YAP-dependent gene transcription.[1] Its primary molecular target is Annexin A2 (ANXA2), a crucial scaffolding protein within the Hippo signaling pathway.[1] Under normal conditions, particularly at high cell density, ANXA2 sequesters YAP at the plasma membrane, facilitating its inhibitory phosphorylation by LATS1/2 kinases. This phosphorylation leads to YAP's cytoplasmic retention and subsequent degradation, thus suppressing its transcriptional co-activator function.
This compound directly binds to ANXA2 with a dissociation constant (Kd) of 1.4 µM, antagonizing its function.[1] This interaction liberates the ANXA2-YAP complex from the cell membrane.[1] Once freed, YAP translocates to the nucleus, where it complexes with TEAD transcription factors to initiate the expression of a suite of pro-proliferative and anti-apoptotic genes.[2]
Caption: this compound signaling pathway leading to cell proliferation.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular processes related to proliferation.
Table 1: this compound Activity and Binding Affinity
| Parameter | Value | Cell Line/System | Reference |
| EC50 (TEAD-LUC Reporter) | 1.5 µM (with serum) | 293A-TEAD-LUC | [1] |
| 1.6 µM (without serum) | 293A-TEAD-LUC | [1][3] | |
| Kd (Binding to ANXA2) | 1.4 µM | Recombinant ANXA2 | [1] |
Table 2: Effect of this compound on YAP Target Gene Expression (qRT-PCR)
| Target Gene | Cell Line | This compound Concentration | Fold Change (vs. Control) | Reference |
| ANKRD1 | 293A | 10 µM | ~4.5 | [4] |
| CTGF | 293A | 10 µM | ~3.5 | [4] |
| CYR61 | 293A | 10 µM | ~3.0 | [4] |
| ANKRD1 | HaCaT | 10 µM | ~6.0 | [4] |
| CTGF | HaCaT | 10 µM | ~4.0 | [4] |
| CYR61 | HaCaT | 10 µM | ~3.5 | [4] |
Table 3: Functional Effects of this compound on Cell Proliferation and Migration
| Parameter | Cell Line/Model | This compound Concentration | Observation | Reference |
| Cell Proliferation | Human Keratinocytes | 1 µM | ~1.7-fold increase over 3 days | |
| Cell Migration | Human Keratinocytes | 1 µM | ~7-fold increase in migrated cells | |
| Epidermal Thickness | C57BL/6 Mice (topical) | 10 µM | ~2-fold increase | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the function of this compound are provided below.
TEAD-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the YAP-TEAD complex.
Materials:
-
293A-TEAD-LUC stable reporter cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Seed 293A-TEAD-LUC cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the this compound dilutions or vehicle control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.
Immunofluorescence for YAP Nuclear Translocation
This method visualizes the subcellular localization of YAP.
Materials:
-
Cells of interest (e.g., MCF10A, HaCaT)
-
Glass coverslips in a 24-well plate
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against YAP (e.g., Santa Cruz Biotechnology, sc-101199)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 6 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-YAP antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.
Western Blot Analysis
This technique is used to detect changes in the levels of proteins in the Hippo pathway and YAP targets.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-CTGF, anti-CYR61, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Culture and treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the percentage of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with various concentrations of this compound or vehicle for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for investigating the effects of this compound and the logical relationship of its mechanism.
Caption: A typical experimental workflow for studying this compound.
Caption: Logical flow of this compound's mechanism of action.
Conclusion
This compound is a valuable chemical probe for elucidating the mechanisms of YAP-driven cell proliferation. Its specific targeting of the ANXA2-YAP interaction provides a direct means of activating this critical signaling pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists in academia and the pharmaceutical industry to investigate the multifaceted roles of YAP in health and disease, and to explore the therapeutic potential of modulating this pathway. The continued study of this compound and similar molecules will undoubtedly deepen our understanding of tissue homeostasis and regeneration, and may pave the way for novel therapeutic strategies for a range of proliferative disorders.
References
PY-60 as a Tool for Studying YAP Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles: Understanding PY-60 and the YAP Signaling Pathway
The Hippo signaling pathway is a crucial regulator of tissue growth and organ size, and its dysregulation is a hallmark of various cancers. The transcriptional co-activator Yes-associated protein (YAP) is the primary downstream effector of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD family transcription factors to drive the expression of genes that promote cell proliferation and suppress apoptosis. The small molecule this compound has emerged as a potent and specific chemical tool for activating YAP signaling, providing researchers with a method to probe the intricacies of the Hippo pathway and explore its therapeutic potential.
This compound's mechanism of action is unique in that it does not directly target YAP. Instead, it binds to Annexin A2 (ANXA2), a calcium-dependent phospholipid-binding protein.[1] Under conditions of high cell density, ANXA2 is typically localized to the plasma membrane, where it plays a role in sequestering and inactivating YAP. This compound directly binds to ANXA2, disrupting its interaction with YAP and its localization at the cell membrane.[2] This leads to the dephosphorylation of YAP at key inhibitory sites (such as Serine 127), promoting its accumulation in the nucleus and the subsequent activation of its transcriptional program.
Quantitative Profile of this compound
The following table summarizes the key quantitative parameters that define the biochemical and cellular activity of this compound.
| Parameter | Value | Description | Cell Line / System |
| Binding Affinity (Kd) | 1.4 µM | Dissociation constant for the binding of this compound to recombinant ANXA2 protein. | In vitro binding assay |
| EC50 (TEAD-Luciferase) | 1.5 µM | Half-maximal effective concentration for the activation of a TEAD-responsive luciferase reporter in the absence of serum. | 293A-TEAD-LUC cells |
| EC50 (TEAD-Luciferase) | 1.6 µM | Half-maximal effective concentration for the activation of a TEAD-responsive luciferase reporter in the presence of serum. | 293A-TEAD-LUC cells |
Key Experimental Protocols for Utilizing this compound
This section provides detailed methodologies for the fundamental experiments used to characterize the effects of this compound on YAP signaling.
Measurement of YAP Transcriptional Activity with a Luciferase Reporter Assay
This assay provides a quantitative readout of YAP-TEAD-mediated gene transcription.
Materials:
-
HEK293T cells stably expressing a TEAD-responsive luciferase reporter (e.g., 8xGTIIC-luciferase).
-
This compound (solubilized in DMSO).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
96-well cell culture plates.
Protocol:
-
Seed HEK293T-TEAD-luciferase cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
After 24 hours, replace the growth medium with a serum-free medium and incubate for an additional 16-24 hours to synchronize the cells and reduce basal YAP activity.
-
Prepare a serial dilution of this compound in a serum-free medium. A typical concentration range to test is 0.1 µM to 30 µM. Include a vehicle-only control (DMSO).
-
Add the this compound dilutions or vehicle control to the cells and incubate for 18-24 hours.
-
Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Data can be normalized to the total protein concentration of each well to account for any variations in cell number.
Analysis of Endogenous YAP Target Gene Expression by qRT-PCR
This method validates the effect of this compound on the transcription of known YAP target genes.
Materials:
-
Cell line of interest (e.g., HEK293T, MCF10A).
-
This compound.
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green qPCR master mix.
-
qRT-PCR instrument.
-
Primers for YAP target genes (ANKRD1, CYR61, CTGF) and a housekeeping gene (GAPDH).
Protocol:
-
Plate cells and treat with an effective concentration of this compound (e.g., 10 µM) or vehicle control for a desired time period (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial RNA isolation kit.
-
Synthesize first-strand cDNA from 1 µg of total RNA.
-
Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.
-
Perform the qRT-PCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Table of Human qRT-PCR Primers:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ANKRD1 | AGGGTCTGAGGGCTAGAGTGT | GCTGAGGTTGTCAGCTGAGTT |
| CYR61 | GAGTGGGTCTGTGACGAGGAT | GGTGTCTGAGCTTGGGAGAA |
| CTGF | GAGCTAGGCTGGAGAAGCAG | GATGCACAGTCTTCCAGGTC |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Assessment of YAP Phosphorylation and Protein Levels by Western Blotting
This technique is used to determine if this compound treatment leads to a decrease in the inhibitory phosphorylation of YAP.
Materials:
-
Cell line of interest.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membrane.
-
Primary antibodies: anti-YAP, anti-phospho-YAP (Ser127), anti-ANXA2, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
Protocol:
-
Treat cells with this compound as described for the qRT-PCR experiment.
-
Lyse the cells in ice-cold RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL reagent and an imaging system.
Visualization of YAP Nuclear Translocation by Immunofluorescence
This method provides a visual confirmation of YAP's movement into the nucleus upon this compound treatment.
Materials:
-
Cells grown on glass coverslips.
-
This compound.
-
4% paraformaldehyde in PBS.
-
0.25% Triton X-100 in PBS.
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody against YAP.
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Protocol:
-
Treat cells grown on coverslips with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-YAP antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize the subcellular localization of YAP.
Visualizing the Molecular and Experimental Landscape
This compound's Mechanism of Action on the YAP Signaling Pathway
Caption: this compound inhibits ANXA2, leading to YAP dephosphorylation and nuclear translocation.
A Generalized Experimental Workflow for Investigating this compound
Caption: A structured workflow for characterizing the effects of this compound in vitro and in vivo.
References
The Small Molecule PY-60: A Technical Guide to its Interaction with Annexin A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
PY-60 is a novel small molecule that has been identified as a potent activator of the Yes-associated protein (YAP), a key transcriptional coactivator in the Hippo signaling pathway.[1] This pathway is crucial in regulating organ size, cell proliferation, and tissue regeneration. The therapeutic potential of activating YAP is being explored for conditions requiring proliferative repair. Chemical proteomics has revealed that this compound exerts its effects by directly targeting Annexin A2 (ANXA2), a calcium-dependent phospholipid-binding protein.[1] This technical guide provides an in-depth overview of the interaction between this compound and ANXA2, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Annexin A2
This compound is a thiazole-substituted derivative that has been shown to robustly activate YAP-dependent gene expression.[2] It functions by liberating the ANXA2-YAP complex from the cell membrane, where ANXA2 normally facilitates the inhibitory phosphorylation of YAP.[1] By binding to ANXA2, this compound promotes a non-phosphorylated, transcriptionally active form of YAP.[1]
Annexin A2 (ANXA2) is a pleiotropic protein involved in various cellular processes, including signal transduction, cell proliferation, and membrane organization. It is often found upregulated in various cancers and is implicated in tumor progression and metastasis. ANXA2 can exist as a monomer or as a heterotetramer with S100A10, and it plays a role in plasminogen activation on the cell surface.
Quantitative Data: this compound and ANXA2 Interaction
The interaction between this compound and ANXA2 has been characterized by several key quantitative parameters, which are summarized in the table below.
| Parameter | Value | Method | Cell Line/System | Reference |
| Binding Affinity (Kd) | 1.4 µM | Biolayer Interferometry | Recombinant ANXA2 | [3] |
| EC50 (YAP Transcriptional Activity) | 1.5 - 1.6 µM | TEAD-Luciferase Reporter Assay | 293A cells | [2] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the disruption of the inhibitory function of ANXA2 on YAP within the Hippo signaling pathway. The following diagram illustrates this process.
Caption: this compound binds to ANXA2, preventing YAP sequestration and phosphorylation, leading to YAP nuclear translocation and activation of pro-proliferative gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and ANXA2.
Biolayer Interferometry (BLI) for Binding Affinity Determination
This protocol outlines the procedure for measuring the binding affinity (Kd) of this compound for ANXA2.
Materials:
-
Recombinant human ANXA2 protein
-
This compound
-
BLI system (e.g., Octet RED384)
-
Streptavidin (SA) biosensors
-
Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
-
96-well black microplate
Procedure:
-
Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.
-
Immobilization: Immobilize biotinylated recombinant ANXA2 onto the SA biosensors.
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing kinetics buffer.
-
Association: Transfer the biosensors to wells containing serial dilutions of this compound in kinetics buffer and record the association for a defined period.
-
Dissociation: Move the biosensors back to wells with kinetics buffer to measure the dissociation.
-
Data Analysis: Analyze the binding curves using the instrument's software to calculate the association (ka), dissociation (kd), and binding affinity (Kd) constants.
TEAD-Responsive Luciferase Reporter Assay
This assay is used to quantify the activation of YAP-dependent transcription by this compound.
Materials:
-
HEK293A cells stably expressing a TEAD-responsive luciferase reporter (293A-TEAD-LUC)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed 293A-TEAD-LUC cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Treatment: The following day, treat the cells with a dose-response range of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a control and plot the dose-response curve to determine the EC50 value.
Caption: A simplified workflow for the TEAD-luciferase reporter assay to measure this compound-induced YAP activation.
In Vivo Topical Application in a Mouse Model
This protocol describes the topical application of this compound to the dorsal skin of mice to assess its effect on epidermal proliferation.
Materials:
-
This compound formulated in a suitable vehicle (e.g., acetone or a gel formulation)[4]
-
Wild-type mice (e.g., C57BL/6)
-
Clippers for hair removal
-
Topical anesthetic (optional)
-
Calipers for measuring skin thickness
-
Histology equipment and reagents (e.g., hematoxylin and eosin, anti-K14 antibody)
Procedure:
-
Acclimatization and Hair Removal: Acclimatize mice to housing conditions. A few days before the experiment, remove the dorsal hair of the mice.
-
Topical Application: Apply a defined volume and concentration of the this compound formulation or vehicle control to the shaved dorsal skin daily for a specified duration (e.g., 10 days).[2]
-
Observation and Measurement: Monitor the mice for any adverse reactions. Skin thickness can be measured using calipers.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect the treated skin for histological analysis.
-
Histology: Process the skin samples for hematoxylin and eosin (H&E) staining to assess epidermal thickness and for immunohistochemistry (e.g., anti-K14) to identify keratinocyte precursors.[2]
Chemical Proteomics for Target Deconvolution
The identification of ANXA2 as the direct target of this compound was achieved through chemical proteomics. This involved the synthesis of a photo-activatable affinity probe of this compound.
References
- 1. YAP-dependent proliferation by a small molecule targeting annexin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for cutaneous wound healing assay in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Skin Wound Healing Using a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Small-Molecule Activators of the YAP Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its primary downstream effectors are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1] Dysregulation of the Hippo-YAP pathway is implicated in a variety of diseases, including cancer and fibrosis. Consequently, the development of small molecules that can modulate YAP activity is of significant therapeutic interest. This technical guide provides an in-depth overview of small-molecule activators of the YAP pathway, their mechanisms of action, quantitative data, and detailed experimental protocols for their characterization.
The Hippo-YAP Signaling Pathway
The core of the Hippo pathway is a kinase cascade. In mammals, this cascade consists of the Sterile-20 like kinases MST1/2 and the large tumor suppressor kinases LATS1/2.[2] When the Hippo pathway is active, typically in response to stimuli such as high cell density, MST1/2 phosphorylate and activate LATS1/2.[3][4] Activated LATS1/2 then phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration via binding to 14-3-3 proteins and subsequent proteasomal degradation.[2] When the Hippo pathway is "off," unphosphorylated YAP/TAZ can enter the nucleus and bind to TEAD transcription factors, leading to the transcription of target genes.[3][4]
Small-molecule activators of the YAP pathway function by promoting the nuclear localization and transcriptional activity of YAP/TAZ. This is primarily achieved by inhibiting the upstream Hippo kinase cascade, particularly LATS1/2, or by targeting other regulatory proteins involved in YAP cytoplasmic retention.
Caption: The Hippo-YAP signaling pathway and points of intervention by small-molecule activators.
Small-Molecule Activators of the YAP Pathway: Quantitative Data
The following tables summarize the quantitative data for several known small-molecule activators of the YAP pathway. These compounds primarily act by inhibiting upstream kinases (LATS1/2) or other regulatory proteins.
| Compound | Target | Mechanism of Action | IC50 / EC50 | Cell Line / Assay Conditions | Reference(s) |
| TRULI | LATS1/2 | ATP-competitive inhibitor of LATS1 and LATS2 kinases, preventing YAP phosphorylation. | IC50 = 0.2 nM (LATS1/2, 10 µM ATP) EC50 = 510 nM (YAP dephosphorylation) | LATS1/2 in vitro kinase assay Serum-starved HEK293A cells | [2][5] |
| GA-017 | LATS1/2 | Potent and selective inhibitor of LATS1 and LATS2. | IC50 = 4.10 nM (LATS1), 3.92 nM (LATS2) EC50 = 3.51 µM (cell growth) | In vitro kinase assay SKOV3 cells | [3][6][7] |
| This compound | ANXA2 | Binds to Annexin A2, antagonizing its function in repressing YAP activity. | EC50 = 1.6 µM (TEAD luciferase reporter) Kd = 1.4 µM (binding to ANXA2) | 293A-TEAD-LUC cells | |
| Sphingosine-1-phosphate (S1P) | S1P Receptor 2 (S1PR2) | Activates S1PR2, leading to Rho GTPase activation and F-actin polymerization, which promotes YAP nuclear localization. | EC50 = 17 nM (YAP nuclear localization) | Not specified | [3] |
| Lysophosphatidic acid (LPA) | LPA Receptors | Activates G12/13- or Gq/11-coupled LPA receptors, inhibiting LATS1/2 kinases. | EC50 = 316 nM (YAP nuclear localization) | Not specified | [3][4] |
| Vinorelbine | Microtubules | Microtubule destabilizer that promotes YAP nuclear localization and transcriptional activation. | Not specified for direct YAP activation | FDA-approved drug screen | |
| Thioridazine | Dopamine Receptors (and others) | Enhances YAP phosphorylation at Ser127, leading to cytoplasmic retention (acts as an inhibitor). | Not specified for direct YAP inhibition | FDA-approved drug screen |
Experimental Protocols
Western Blot for YAP Phosphorylation
This protocol is used to determine the phosphorylation status of YAP at key residues (e.g., Ser127) as an indicator of Hippo pathway activity. A decrease in phosphorylated YAP (p-YAP) relative to total YAP indicates pathway inhibition and YAP activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-YAP (Ser127), anti-YAP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the small-molecule activator at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-YAP, anti-YAP, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize p-YAP levels to total YAP and the loading control.
-
Caption: Workflow for Western Blot analysis of YAP phosphorylation.
Immunofluorescence for YAP Nuclear Localization
This protocol visualizes the subcellular localization of YAP. An increase in the nuclear-to-cytoplasmic ratio of YAP fluorescence intensity indicates its activation.
Materials:
-
Cells cultured on glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-YAP
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips and treat with the small-molecule activator.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-YAP primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst for 5 minutes.
-
-
Mounting and Imaging:
-
Wash with PBS and mount coverslips on slides with antifade medium.
-
Image using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of YAP in the nucleus (defined by DAPI/Hoechst stain) and the cytoplasm for multiple cells.
-
Calculate the nuclear-to-cytoplasmic intensity ratio.
-
Caption: Workflow for Immunofluorescence analysis of YAP nuclear localization.
YAP/TEAD Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the YAP/TEAD complex. An increase in luciferase activity indicates enhanced YAP-mediated gene expression.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Control plasmid for normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with the small-molecule activator at various concentrations.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment duration (e.g., 16-24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Conclusion
The small-molecule activators of the YAP pathway represent a promising class of compounds with potential therapeutic applications in regenerative medicine and other areas where enhanced cell proliferation is desired. This guide provides a foundational understanding of these molecules, their mechanisms of action, and the key experimental methodologies for their characterization. As research in this field continues, the identification and development of more potent and selective YAP activators will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Autophagy Enhances the Antitumor Effect of Thioridazine in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of thioridazine stereoisomers on the drug accumulation of mouse lymphoma and human prostate cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
The Small Molecule PY-60: A Catalyst for YAP-Driven Cellular Proliferation and Tissue Regeneration
A Technical Guide for Researchers and Drug Development Professionals
October 30, 2025
Executive Summary
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key therapeutic target in regenerative medicine and oncology. Central to this pathway is the transcriptional co-activator Yes-associated protein (YAP), which, when activated, orchestrates a potent pro-proliferative genetic program. The small molecule PY-60 has been identified as a robust activator of YAP transcriptional activity. This document provides an in-depth technical overview of this compound's impact on YAP-controlled transcripts, detailing its mechanism of action, presenting quantitative data on its efficacy, and providing comprehensive experimental protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of YAP activation.
Introduction: The Hippo-YAP Signaling Axis and the Role of this compound
The Hippo pathway is a complex signaling cascade that ultimately controls the phosphorylation and cellular localization of YAP. In its phosphorylated state, YAP is sequestered in the cytoplasm, preventing it from enacting its transcriptional program. When the Hippo pathway is inactive, YAP remains unphosphorylated, translocates to the nucleus, and binds to TEA domain (TEAD) transcription factors to drive the expression of a suite of genes involved in cell proliferation, survival, and tissue growth.
This compound is a small molecule that activates YAP-driven transcription by targeting Annexin A2 (ANXA2), a scaffolding protein in the Hippo pathway.[1][2] this compound inhibits the function of ANXA2, which normally sequesters YAP at the plasma membrane, leading to its inhibitory phosphorylation.[3] By disrupting this interaction, this compound promotes the dephosphorylation and nuclear translocation of YAP, thereby unleashing its transcriptional activity.[2] This targeted mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of YAP and a potential therapeutic agent for conditions where enhanced tissue regeneration is desired.
Quantitative Impact of this compound on YAP-Controlled Transcripts
This compound has been shown to potently and selectively activate YAP-dependent gene expression in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data demonstrating the impact of this compound on YAP activity and the transcription of its target genes.
| Parameter | Cell Line | Value | Citation |
| EC50 (TEAD-Luciferase Reporter Assay) | HEK293A | 1.6 µM | [3] |
| Table 1: In Vitro Potency of this compound. The half-maximal effective concentration (EC50) of this compound in a TEAD-responsive luciferase reporter assay demonstrates its potency in activating YAP-driven transcription. |
| Target Gene | Cell Line | This compound Concentration | Fold Change (vs. DMSO) | Citation |
| ANKRD1 | HEK293A | 10 µM | Data not explicitly quantified in snippets | [3] |
| CYR61 | HEK293A | 10 µM | Data not explicitly quantified in snippets | [3] |
| CTGF | HEK293A | 10 µM | Data not explicitly quantified in snippets | |
| Table 2: this compound-Induced Upregulation of YAP Target Genes. Treatment of human cell lines with this compound leads to a robust increase in the mRNA levels of canonical YAP target genes, as measured by RT-qPCR. While the precise fold-change values are not available in the provided search snippets, the sources confirm a significant upregulation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for the key experiments used to characterize the impact of this compound on YAP-controlled transcripts.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293A) cells are a commonly used cell line for studying the Hippo-YAP pathway.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection (for reporter assays): Cells are seeded in 96-well plates and transfected at 70-80% confluency using a suitable transfection reagent according to the manufacturer's instructions.
TEAD-Responsive Luciferase Reporter Assay
This assay is a cornerstone for quantifying YAP transcriptional activity. It utilizes a reporter plasmid containing multiple TEAD-binding elements upstream of a luciferase gene (e.g., 14xTEAD-LUC).
-
Reagents:
-
TEAD-responsive luciferase reporter plasmid.
-
A constitutively active Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
-
Protocol:
-
Co-transfect HEK293A cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid.
-
24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is employed to measure the relative abundance of specific YAP target gene transcripts.
-
Reagents:
-
RNA isolation kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Gene-specific primers for human ANKRD1, CYR61, CTGF, and a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Protocol:
-
RNA Isolation: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours). Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
-
Primer Sequences (Human):
-
ANKRD1:
-
Forward: Sequence not available in search results
-
Reverse: Sequence not available in search results
-
-
CYR61:
-
Forward: Sequence not available in search results
-
Reverse: Sequence not available in search results
-
-
CTGF:
-
Forward: Sequence not available in search results
-
Reverse: Sequence not available in search results
-
-
GAPDH (example):
-
Forward: 5'-AGCCACATCGCTCAGACAC-3'
-
Reverse: 5'-GCCCAATACGACCAAATCC-3'
-
-
Visualizing the Molecular Interactions and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in studying this compound's effects. The following diagrams were generated using Graphviz (DOT language) to adhere to the specified visualization requirements.
Caption: this compound mediated activation of the YAP signaling pathway.
References
Methodological & Application
Application Notes and Protocols for PY-60 in In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PY-60 is a novel small molecule activator of the Yes-associated protein (YAP), a key transcriptional coactivator in the Hippo signaling pathway.[1] The Hippo pathway is a critical regulator of organ size, cell proliferation, and stem cell function.[2] this compound exerts its effects by directly targeting Annexin A2 (ANXA2), a protein that sequesters YAP at the plasma membrane, leading to its inhibitory phosphorylation.[1] By binding to ANXA2, this compound disrupts this interaction, promoting the dephosphorylation and nuclear translocation of YAP, where it can activate the transcription of pro-proliferative and anti-apoptotic genes.[1][3]
These application notes provide an overview of the in-vitro applications of this compound and detailed protocols for key experimental setups.
Mechanism of Action
This compound functions by modulating the Hippo signaling pathway through its interaction with ANXA2. Under conditions of high cell density, ANXA2 binds to YAP at the cell membrane, facilitating its phosphorylation by LATS1/2 kinases and subsequent cytoplasmic retention and degradation. This compound competitively binds to ANXA2, displacing YAP and preventing its inhibitory phosphorylation.[1] This allows YAP to translocate to the nucleus, bind to TEAD transcription factors, and initiate the transcription of its target genes, which are involved in cell proliferation, migration, and survival.
Summary of In-Vitro Effects of this compound
| Assay Type | Cell Lines | This compound Concentration | Observed Effect | Reference |
| TEAD Luciferase Reporter | 293A | EC50 = 1.5 - 1.6 µM | Dose-dependent increase in luciferase activity | |
| Western Blot (p-YAP S127) | 293A | 10 µM | Decreased YAP phosphorylation | [3] |
| Immunofluorescence | MDCK | 10 µM | Increased nuclear localization of YAP | [4] |
| qRT-PCR (YAP targets) | 293A, MCF10A, HEK293T, H69, HaCaT | 10 µM | Increased transcript levels of ANKRD1, CYR61, CTGF | |
| Cell Proliferation | HEKa | 1 - 5 µM | Dose-dependent increase in cell number (~1.7-fold) | [5][6] |
| In-vitro Wound Healing | HEKa | 1 - 5 µM | Accelerated wound closure | [5] |
| Transwell Migration | HEKa | 1 µM | ~7-fold increase in migrated cells | [5] |
| Spheroid Formation | HEKa | 1 µM | Increased number and size of spheroids | [5][6] |
| Soft Agar Colony Formation | MCF10A | 10 µM | Increased number of colonies | [7] |
Experimental Protocols
TEAD-Luciferase Reporter Assay for YAP Activity
This assay quantitatively measures the transcriptional activity of the YAP/TEAD complex.
Materials:
-
293A cells stably expressing a TEAD-responsive luciferase reporter (293A-TEAD-LUC)
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Seed 293A-TEAD-LUC cells in a 96-well plate at a high density to promote Hippo pathway activation.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for another 24 hours.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase readings to a measure of cell viability (e.g., CellTiter-Glo®) if significant cytotoxicity is expected.
-
Plot the dose-response curve and calculate the EC50 value.
Western Blot for YAP Phosphorylation
This protocol is used to assess the phosphorylation status of YAP at Serine 127, an indicator of its inactivation.
Materials:
-
Cell line of interest (e.g., 293A)
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-YAP (S127), anti-YAP, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to a high confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize p-YAP to total YAP and the loading control.
Immunofluorescence for YAP Nuclear Localization
This method allows for the visualization of YAP's subcellular localization.
Materials:
-
Cell line of interest (e.g., MDCK)
-
This compound (stock solution in DMSO)
-
Glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-YAP
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and grow to the desired density.
-
Treat the cells with this compound (e.g., 10 µM) or DMSO for the desired time (e.g., 4-24 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking solution for 30 minutes.
-
Incubate with the primary anti-YAP antibody in blocking solution for 1 hour.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour in the dark.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Analyze the images to determine the nuclear-to-cytoplasmic ratio of YAP fluorescence intensity.
Cell Proliferation Assay
This assay measures the effect of this compound on the rate of cell growth.
Materials:
-
Cell line of interest (e.g., HEKa)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell counting solution (e.g., CellTiter-Glo®) or a hemocytometer and trypan blue
-
Plate reader or microscope
Protocol:
-
Seed cells at a low density in a 96-well plate.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO.
-
Incubate for a period of 1 to 3 days.
-
At the end of the incubation period, quantify the number of viable cells using a method like the CellTiter-Glo® assay or by trypsinizing and counting with a hemocytometer.
-
Compare the cell numbers in the this compound-treated wells to the control wells to determine the effect on proliferation.
In-Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration and wound closure.
Materials:
-
Cell line of interest (e.g., HEKa)
-
This compound (stock solution in DMSO)
-
6-well plates
-
200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing this compound or DMSO.
-
Capture images of the scratch at time 0.
-
Incubate the plates and capture images at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Measure the area of the scratch at each time point and calculate the rate of wound closure.
References
- 1. YAP-dependent proliferation by a small molecule targeting annexin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological YAP activation promotes regenerative repair of cutaneous wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PY-60 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PY-60 is a small molecule activator of the transcriptional co-activator Yes-associated protein (YAP). It functions by directly targeting and inhibiting Annexin A2 (ANXA2), a key scaffolding protein in the Hippo signaling pathway. Under normal conditions, particularly at high cell density, ANXA2 sequesters YAP at the plasma membrane, facilitating its inhibitory phosphorylation by LATS1/2 kinases. This compound competitively binds to ANXA2, disrupting its interaction with YAP and preventing this inhibitory phosphorylation. Consequently, dephosphorylated and active YAP translocates to the nucleus, where it associates with TEAD transcription factors to initiate the expression of pro-proliferative and anti-apoptotic genes. These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate the Hippo-YAP signaling pathway.
Mechanism of Action of this compound
The mechanism of this compound revolves around its interaction with ANXA2, a crucial negative regulator of YAP activity. At high cell densities, ANXA2 is localized at the cell membrane and binds to YAP, facilitating its phosphorylation by the LATS1/2 kinases. This phosphorylation event leads to the cytoplasmic retention and subsequent degradation of YAP, thereby keeping its transcriptional activity in check.
This compound acts as an antagonist to this process. By binding directly to ANXA2, this compound liberates YAP from its membrane-bound sequestration. This allows YAP to remain in a dephosphorylated, active state. Active YAP then translocates to the nucleus, where it complexes with TEAD transcription factors to drive the expression of target genes such as CTGF and CYR61, promoting cell proliferation and survival.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cell lines and assays. This data can be used as a starting point for experimental design, though optimal concentrations may vary depending on the specific cell line and experimental conditions.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| 293A-TEAD-LUC | Luciferase Reporter | EC50 | 1.5 - 1.6 | [1][2] |
| HEK293A | Transcriptional Response (RT-qPCR) | Effective Concentration | 10 | [3] |
| HEKa | Proliferation Assay | Effective Concentration | 1 | [3] |
| 293A | Western Blot (YAP dephosphorylation) | Effective Concentration | 20 | [4] |
| MCF10A, HEK293T, H69, HaCaT | Transcriptional Response (RT-qPCR) | Effective Concentration | Not specified | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in sterile DMSO.
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on cell proliferation.
References
PY-60: Accelerating Wound Healing Through YAP Activation
Application Note and Protocols for Researchers
Introduction
PY-60 is a small molecule activator of the Yes-associated protein (YAP), a key transcriptional coactivator involved in cell proliferation and tissue regeneration.[1] By targeting and inhibiting Annexin A2 (ANXA2), this compound promotes the nuclear translocation of YAP, leading to the activation of a pro-proliferative transcriptional program in keratinocytes and dermal fibroblasts.[1][2] This activity makes this compound a promising therapeutic agent for accelerating the repair of cutaneous wounds.[1] This document provides detailed application notes and protocols for utilizing this compound in in vitro wound healing assays.
Mechanism of Action
This compound's mechanism of action centers on the modulation of the Hippo signaling pathway. Under normal conditions, ANXA2, a scaffolding protein, sequesters YAP at the plasma membrane, leading to its phosphorylation and subsequent inactivation.[1][2] this compound directly binds to ANXA2, disrupting this interaction and preventing YAP's sequestration.[1][2] This allows YAP to translocate to the nucleus, where it complexes with TEAD transcription factors to initiate the expression of genes that drive cell proliferation and migration, essential processes in wound healing.[1]
References
Application Notes and Protocols for Studying the Effects of PY-60 on Epidermal Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermis, the outermost layer of the skin, is maintained through a tightly regulated balance of keratinocyte proliferation, differentiation, and migration. The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of these processes.[1][2][3] Dysregulation of EGFR signaling is implicated in various skin disorders, including hyperproliferative diseases and cancer.[4] This document provides a framework for investigating the effects of a novel investigational inhibitor, PY-60, on epidermal keratinocytes, with a focus on its hypothetical role as an EGFR signaling modulator. These protocols can be adapted for the study of other small molecules targeting similar pathways in keratinocytes.
Hypothetical Mechanism of Action of this compound
For the purpose of this guide, we will hypothesize that this compound is a potent and selective inhibitor of EGFR phosphorylation. By binding to the ATP-binding site of the EGFR kinase domain, this compound is presumed to block the downstream activation of key signaling cascades, including the Ras-ERK/MAPK and PI3K-Akt pathways.[1][3] This inhibition is expected to reduce keratinocyte proliferation and migration and promote normal differentiation.
Key Experiments and Methodologies
A systematic approach is required to characterize the biological effects of this compound on epidermal keratinocytes. The following experimental workflow outlines the key stages of investigation.
Human Epidermal Keratinocyte (HEK) Culture
Primary Human Epidermal Keratinocytes (HEKs) are the preferred in vitro model. They should be cultured in a serum-free keratinocyte growth medium.[5]
-
Culture Medium: Keratinocyte Serum-Free Growth Medium supplemented with human epidermal growth factor (EGF) and bovine pituitary extract.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency. Use trypsin/EDTA to detach cells and neutralize with trypsin inhibitor solution.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to HEKs.
-
Protocol:
-
Seed HEKs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7][8]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Cell Proliferation Assay (BrdU Incorporation)
This assay quantifies the effect of this compound on keratinocyte proliferation by measuring DNA synthesis.
-
Protocol:
-
Seed HEKs in a 96-well plate as described for the MTT assay.
-
Treat cells with non-toxic concentrations of this compound for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.[9][10][11]
-
Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a peroxidase.[11]
-
Add the substrate and measure the colorimetric output using a microplate reader at 450 nm.[9]
-
-
Data Analysis: Express BrdU incorporation as a percentage of the control group.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on keratinocyte migration.
-
Protocol:
-
Grow HEKs to a confluent monolayer in a 6-well or 12-well plate.[4]
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[4][12][13]
-
Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, 24 hours).
-
Measure the width or area of the scratch at each time point.
-
-
Data Analysis: Calculate the percentage of wound closure relative to the initial scratch area.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to determine the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Protocol:
-
Culture HEKs to 70-80% confluency and serum-starve overnight.
-
Pre-treat cells with this compound for 1-2 hours, then stimulate with EGF (e.g., 10 ng/mL) for 15-30 minutes.[14]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 10-20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Probe the membrane with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, p-Akt, and total Akt. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[15][16]
-
Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.[15]
-
-
Data Analysis: Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the expression of genes associated with keratinocyte proliferation and differentiation.
-
Protocol:
-
Treat HEKs with this compound for 24-48 hours.
-
Isolate total RNA using a suitable kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or probe-based assays for target genes.
-
Analyze the results using the ΔΔCt method.
-
-
Data Analysis: Present data as fold change in gene expression relative to the vehicle-treated control.
Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are templates for presenting the results from the described experiments.
Table 1: Effect of this compound on HEK Viability (MTT Assay)
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 5 | 1.18 | 0.09 | 94.4 |
| 10 | 1.15 | 0.06 | 92.0 |
| 25 | 0.85 | 0.10 | 68.0 |
| 50 | 0.45 | 0.05 | 36.0 |
Table 2: Effect of this compound on HEK Proliferation (BrdU Assay)
| This compound Conc. (µM) | Mean Absorbance (450 nm) | Std. Deviation | Proliferation (%) |
| 0 (Vehicle) | 0.98 | 0.06 | 100 |
| 1 | 0.75 | 0.05 | 76.5 |
| 5 | 0.42 | 0.04 | 42.9 |
| 10 | 0.21 | 0.03 | 21.4 |
Table 3: Effect of this compound on HEK Migration (Wound Healing Assay)
| This compound Conc. (µM) | Wound Closure at 24h (%) | Std. Deviation |
| 0 (Vehicle) | 95.2 | 4.5 |
| 1 | 68.7 | 5.1 |
| 5 | 35.4 | 3.8 |
| 10 | 15.1 | 2.9 |
Table 4: Relative Gene Expression in HEKs Treated with this compound (10 µM)
| Gene | Relative Fold Change | Std. Deviation | P-value |
| PCNA | 0.35 | 0.04 | <0.01 |
| Ki67 | 0.41 | 0.06 | <0.01 |
| KRT1 | 2.8 | 0.21 | <0.05 |
| KRT10 | 3.5 | 0.30 | <0.05 |
| IVL | 2.5 | 0.25 | <0.05 |
Signaling Pathway Visualization
The following diagram illustrates the hypothetical inhibitory effect of this compound on the EGFR signaling pathway in epidermal keratinocytes.
References
- 1. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR regulation of epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Keratinocyte Signaling and Function via Changes in Epidermal Growth Factor Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.3. Scratch Wound Healing Assay [bio-protocol.org]
- 5. Human Epidermal Keratinocytes (HEK) Culture Protocol [merckmillipore.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. 4.4. BrdU Assay for Cell Proliferation Determination [bio-protocol.org]
- 10. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. 2.3. Western Blotting [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative analysis of the proliferation of epidermal cells using a human skin organ culture system and the effect of DbcAMP using markers of proliferation (BrdU, Ki-67, PCNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Keratinocyte Differentiation by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Keratinocytes Markers - IHC WORLD [ihcworld.com]
- 21. researchgate.net [researchgate.net]
PY-60 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PY-60 is a novel small-molecule activator of the transcriptional coactivator Yes-associated protein (YAP), a key component of the Hippo signaling pathway.[1] It functions by targeting Annexin A2 (ANXA2), a protein that sequesters YAP at the cell membrane, thereby promoting YAP's nuclear translocation and subsequent activation of TEAD-mediated transcription.[1][2][3][4] This activity leads to a pro-proliferative transcriptional program, making this compound a valuable tool for research in tissue regeneration, cancer biology, and stem cell regulation.[3][5][6][7]
These application notes provide detailed protocols for the solubilization of this compound and its application in key in vitro and in vivo experiments.
Data Presentation
Physicochemical and In Vitro Activity Data
| Property | Value | Source |
| Molecular Weight | 313.37 g/mol | |
| Formula | C₁₆H₁₅N₃O₂S | |
| Appearance | Powder | [8] |
| Purity | >98% | |
| Solubility (DMSO) | 63 mg/mL (201.03 mM) | [8] |
| Insoluble in | Water, Ethanol | [8] |
| EC₅₀ (293A-TEAD-LUC cells) | 1.5 µM (with serum), 1.6 µM (serum-free) | [2] |
| K_d_ for ANXA2 | 1.4 µM | [2] |
Recommended Storage Conditions
| Format | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [8] |
| In DMSO | -80°C | 1 year | [2][8] |
| In DMSO | -20°C | 1 month | [2][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 3.13 mg of this compound.
-
Add DMSO: Add the calculated volume of DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to the 3.13 mg of this compound.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2][8]
Protocol 2: In Vitro YAP Activation Assay using a TEAD-Luciferase Reporter Cell Line
This protocol outlines a method to quantify the activation of YAP-TEAD transcriptional activity in response to this compound treatment using a stable cell line expressing a TEAD-responsive luciferase reporter (e.g., 293A-TEAD-LUC).
Materials:
-
293A-TEAD-LUC cells (or similar reporter cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed 293A-TEAD-LUC cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Cell Adherence: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ overnight to allow the cells to adhere.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium from the stock solution. A typical final concentration range to test would be 0.1 µM to 30 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luciferase readings of the this compound-treated wells to the vehicle control to determine the fold change in YAP-TEAD transcriptional activity. Plot the fold change against the this compound concentration to determine the EC₅₀.
Protocol 3: Keratinocyte Proliferation Assay
This protocol details a method to assess the effect of this compound on the proliferation of human epidermal keratinocytes (HEKa).[1]
Materials:
-
Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
24-well tissue culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 dye solution (2 µg/mL in PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Plate HEKa cells at a low density (e.g., 1 x 10⁴ cells per well) in a 24-well plate.[1]
-
Cell Adherence: Allow the cells to attach overnight at 37°C in a humidified incubator with 5% CO₂.[1]
-
This compound Treatment:
-
Incubation: Incubate the cells for 72 hours.[1]
-
Cell Fixation:
-
Carefully remove the medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
-
-
Nuclear Staining:
-
Wash the wells three times with PBS.
-
Add Hoechst 33342 dye solution to each well and incubate for 1 hour in the dark at room temperature.[1]
-
-
Imaging and Analysis:
-
Wash the wells three times with PBS.
-
Image the wells using a fluorescence microscope.
-
Quantify the number of nuclei per field of view using image analysis software to determine the extent of cell proliferation.
-
Protocol 4: Preparation of this compound for In Vivo Studies
Topical Formulation:
For topical application in mice, this compound can be dissolved in acetone at a concentration of 10 mg/mL.[1]
Intravenous Formulation:
For intravenous administration in mice, this compound can be formulated at 2.5 mg/mL in a solution of 60% PEG300 and 40% D5W (5% Dextrose in Water).[1]
Oral Gavage Formulation (Suspension):
For oral administration, a homogeneous suspension can be prepared by mixing 5 mg of this compound with 1 mL of a Carboxymethylcellulose-Sodium (CMC-Na) solution.[8]
Injectable Formulation (Clear Solution):
A clear injectable solution can be prepared by following these steps for a 1 mL final volume:
-
Add 50 µL of a 31 mg/mL this compound stock solution in DMSO to 400 µL of PEG300 and mix until clear.[8]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[8]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.[8] This solution should be used immediately.
Mandatory Visualization
Caption: Mechanism of this compound action in the Hippo signaling pathway.
Caption: Workflow for the in vitro YAP activation luciferase assay.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Hippo/YAP signaling’s multifaceted crosstalk in cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 6. YAP and TAZ: a nexus for Hippo signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Measuring YAP Activation by PY-60
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The Yes-associated protein (YAP) is a key downstream effector of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD family transcription factors to induce the expression of pro-proliferative and anti-apoptotic genes. Conversely, activation of the Hippo pathway leads to the phosphorylation of YAP, resulting in its cytoplasmic sequestration and degradation.
PY-60 is a small molecule that has been identified as a potent activator of YAP.[1] It functions by targeting Annexin A2 (ANXA2), a protein that sequesters YAP at the cell membrane, thereby facilitating its inhibitory phosphorylation.[2] By binding to ANXA2, this compound disrupts this interaction, leading to YAP's release, nuclear translocation, and subsequent activation of its transcriptional program.[2][3]
These application notes provide detailed protocols for researchers to measure the activation of YAP in response to treatment with this compound. The described techniques include immunofluorescence microscopy to visualize YAP subcellular localization, western blotting to assess YAP phosphorylation, quantitative PCR to measure the expression of YAP target genes, a TEAD-responsive luciferase reporter assay to quantify YAP transcriptional activity, and co-immunoprecipitation to analyze the this compound-mediated disruption of the ANXA2-YAP interaction.
This compound: Mechanism of Action
The following diagram illustrates the signaling pathway of YAP activation by this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experimental protocols when treating cells with this compound.
Table 1: Expected Changes in YAP Localization and Phosphorylation
| Assay | Metric | Control (DMSO) | This compound Treatment |
| Immunofluorescence | Nuclear:Cytoplasmic YAP Ratio | Low | High |
| Western Blot | p-YAP (S127) / Total YAP | High | Low |
Table 2: Expected Changes in YAP Target Gene Expression and Transcriptional Activity
| Assay | Metric | Control (DMSO) | This compound Treatment |
| qPCR | Relative mRNA Expression (CTGF) | 1-fold | Increased |
| qPCR | Relative mRNA Expression (CYR61) | 1-fold | Increased |
| qPCR | Relative mRNA Expression (ANKRD1) | 1-fold | Increased |
| Luciferase Assay | TEAD Reporter Activity | Low | High |
Table 3: Expected Changes in ANXA2-YAP Interaction
| Assay | Metric | Control (DMSO) | This compound Treatment |
| Co-Immunoprecipitation | YAP co-precipitated with ANXA2 | High | Low |
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Lines: Human cell lines such as HEK293T, HaCaT, or MCF10A are suitable for these experiments.
-
Culture Conditions: Culture cells in DMEM or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
Treatment: The optimal concentration of this compound may vary between cell lines but is typically in the range of 1-10 µM. Treatment duration will depend on the specific assay, generally ranging from 6 to 24 hours.
Protocol 1: Immunofluorescence for YAP Subcellular Localization
This protocol details the immunofluorescent staining of YAP to visualize its subcellular localization.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Anti-YAP antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 6-24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-YAP antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei by incubating with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and YAP (e.g., green or red) channels.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP in multiple cells to determine the extent of nuclear translocation.
-
Protocol 2: Western Blot for YAP Phosphorylation
This protocol describes the detection of phosphorylated YAP (p-YAP) at Serine 127 relative to total YAP levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-p-YAP (S127) and Anti-YAP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or DMSO as described.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-YAP (S127) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total YAP or a loading control like GAPDH.
-
Protocol 3: Quantitative PCR (qPCR) for YAP Target Gene Expression
This protocol outlines the measurement of mRNA levels of YAP target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Validated primers for human YAP target genes and a housekeeping gene (e.g., GAPDH).
Validated qPCR Primers (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CTGF | Commercially available validated primers are recommended (e.g., from Sino Biological, HP102297).[2][4] | Commercially available validated primers are recommended.[2][4] |
| CYR61 | GGTCAAAGTTACCGGGCAGT | GGATGCAAGACCAGGGAGAA |
| ANKRD1 | Commercially available validated primers are recommended (e.g., from OriGene, HP210849).[1] | Commercially available validated primers are recommended.[1] |
| GAPDH | AAGGTCGGAGTCAACGGATTTG | CCATGGGTGGAATCATATTGGA |
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or DMSO for 6-24 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions using SYBR Green master mix, cDNA, and the appropriate forward and reverse primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Protocol 4: TEAD-Responsive Luciferase Reporter Assay
This protocol measures the transcriptional activity of YAP using a luciferase reporter construct containing TEAD binding sites.
Materials:
-
TEAD-responsive luciferase reporter plasmid (e.g., pGL3-8xGTIIC-luciferase)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with this compound or DMSO for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Protocol 5: Co-Immunoprecipitation (Co-IP) for ANXA2-YAP Interaction
This protocol is for assessing the effect of this compound on the interaction between endogenous ANXA2 and YAP.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-ANXA2)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Primary antibodies for western blotting (anti-YAP and anti-ANXA2)
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or DMSO.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-ANXA2 antibody overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by western blotting.
-
Probe the membrane with anti-YAP and anti-ANXA2 antibodies to detect the co-precipitated proteins.
-
References
- 1. origene.com [origene.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human CTGF/CCN2 qPCR Primer Pair - Nordic Biosite [nordicbiosite.com]
Application Notes and Protocols for Designing Experiments with the YAP Activator PY-60
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments using PY-60, a potent and specific small-molecule activator of the transcriptional co-activator Yes-associated protein (YAP). This document outlines the mechanism of action of this compound, detailed protocols for key in vitro and in vivo experiments, and expected outcomes.
Introduction to this compound
This compound is a robust and specific activator of YAP-dependent transcriptional activity.[1][2] It functions by directly targeting Annexin A2 (ANXA2), a protein involved in the Hippo signaling pathway.[1][3][4] At increased cell density, ANXA2 binds to YAP and sequesters it at the cell membrane, leading to its inhibitory phosphorylation by LATS1/2 kinases.[4][5] this compound antagonizes this function of ANXA2, liberating the ANXA2-YAP complex from the cell membrane and preventing YAP phosphorylation.[1][3][4][5] This leads to the nuclear translocation of dephosphorylated YAP, where it associates with TEAD transcription factors to induce the expression of target genes involved in cell proliferation and tissue growth.[1][5]
Mechanism of Action of this compound
The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.
Caption: Mechanism of this compound action within the Hippo signaling pathway.
Experimental Workflow Overview
A typical workflow for characterizing the effects of this compound in a cell-based model is outlined below.
Caption: General experimental workflow for studying this compound in cell culture.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference(s) |
| EC50 (TEAD Luciferase Activity) | 293A-TEAD-LUC | 1.5 - 1.6 µM | [1][6][7] |
| Kd (binding to ANXA2) | - | 1.4 µM | [1][2] |
| Effective Concentration Range | Various cell lines | 500 nM - 10 µM | [7] |
| Typical Treatment Duration | Various cell lines | 24 - 72 hours | [5][7][8] |
Table 2: Recommended this compound Concentrations for Various Assays
| Assay | Recommended Starting Concentration | Cell Line Examples |
| TEAD Luciferase Reporter Assay | 1 - 10 µM | 293A-TEAD-LUC, MCF7 |
| Western Blot (p-YAP/YAP) | 5 - 10 µM | 293A, MCF10A, HEK293T |
| Immunofluorescence (YAP Localization) | 10 µM | MDCK, HeLa |
| qPCR (Target Gene Expression) | 10 µM | 293A, HaCaT, primary keratinocytes |
| Cell Viability/Proliferation Assay | 1 - 10 µM | Primary human keratinocytes |
Detailed Experimental Protocols
TEAD-Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP/TEAD complex.
Materials:
-
TEAD Luciferase Reporter Cell Line (e.g., BPS Bioscience #60618) or cells co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
This compound (MedChemExpress HY-147214 or equivalent).
-
Cell culture medium and supplements.
-
White, clear-bottom 96-well plates.
-
Dual-Luciferase Reporter Assay System (e.g., Promega).
-
Luminometer.
Protocol:
-
Seed the TEAD reporter cells in a white, clear-bottom 96-well plate at a density of 35,000 cells/well in 45 µL of medium.[7] Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 0.1 to 20 µM.
-
Add 5 µL of the diluted this compound or vehicle control (e.g., DMSO, final concentration ≤ 0.1%) to the respective wells.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
Equilibrate the plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Perform the luciferase assay according to the manufacturer's protocol.[7] Typically, this involves lysing the cells and sequentially measuring firefly and Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50.
Western Blot for YAP Phosphorylation
This protocol is for assessing the levels of phosphorylated YAP (p-YAP) at Serine 127 relative to total YAP.
Materials:
-
Cell line of interest (e.g., 293A, MCF10A).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-YAP (S127) (e.g., Cell Signaling Technology #4911) and anti-YAP (e.g., Santa Cruz Biotechnology sc-101199).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Plate cells in 6-well plates and grow to the desired confluency (typically high confluency to ensure Hippo pathway activation).
-
Treat cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-YAP 1:1000, anti-YAP 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-YAP and total YAP. The ratio of p-YAP to total YAP is used to assess the effect of this compound. A decrease in this ratio indicates YAP activation.
Immunofluorescence for YAP Nuclear Localization
This method visualizes the subcellular localization of YAP.
Materials:
-
Cells grown on glass coverslips in 24-well plates.
-
This compound.
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS).
-
Blocking buffer (e.g., 2% BSA in PBS).
-
Primary antibody: anti-YAP (e.g., Santa Cruz Biotechnology sc-101199).
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Seed cells on fibronectin-coated glass coverslips and allow them to adhere and reach the desired confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control for 2-24 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[1]
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-20 minutes.[5]
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-YAP antibody (e.g., 1:200 dilution in blocking buffer) for 2 hours at room temperature or overnight at 4°C.[3]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (e.g., 1:500 in blocking buffer) for 1 hour at room temperature, protected from light.[3]
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 10 minutes.
-
Wash with PBS and mount the coverslips on glass slides using mounting medium.
-
Data Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic ratio of the YAP fluorescence intensity. An increase in this ratio indicates YAP activation.
Quantitative PCR (qPCR) for YAP Target Genes
This protocol measures the mRNA expression levels of YAP target genes such as ANKRD1, CYR61, and CTGF.
Materials:
-
Cells treated with this compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (ANKRD1, CYR61, CTGF) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Plate cells and treat with this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96-well plate using the qPCR master mix, cDNA, and primers.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.[9]
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest.
-
This compound.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control to determine the relative cell viability.
In Vivo Application
For in vivo studies, this compound can be applied topically to the skin to assess its effect on epidermal proliferation.[1][3]
Protocol Outline:
-
Prepare a formulation of this compound (e.g., 10 µM) in a suitable vehicle (e.g., a gel formulation).
-
Apply the formulation topically to the dorsal skin of mice daily for a period of 10 days.[1][3]
-
At the end of the treatment period, collect skin biopsies for histological analysis (e.g., hematoxylin and eosin staining) to assess epidermal thickness and keratinocyte proliferation.[1]
Note: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Troubleshooting and Expected Results
-
Low Luciferase Signal: Ensure the reporter cells are healthy and that the transfection efficiency was adequate if using transient transfection. Check the activity of the luciferase assay reagents.
-
No Change in p-YAP Levels: The cell density may be too low, resulting in constitutively active YAP. Ensure cells are grown to a high density to activate the Hippo pathway. Verify antibody performance.
-
High Background in Immunofluorescence: Optimize antibody concentrations and blocking conditions. Ensure adequate washing steps.
-
Variability in qPCR Results: Use high-quality RNA and ensure consistent cDNA synthesis. Validate primer efficiency.
-
Expected Results with this compound Treatment:
-
Increased TEAD-luciferase activity.
-
Decreased ratio of p-YAP (S127) to total YAP.
-
Increased nuclear localization of YAP.
-
Upregulation of ANKRD1, CYR61, and CTGF mRNA levels.
-
Increased cell proliferation in responsive cell types.
-
Thickening of the epidermis in topical in vivo applications.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ptglab.com [ptglab.com]
- 6. protocols-for-measuring-phosphorylation-subcellular-localization-and-kinase-activity-of-hippo-pathway-components-yap-and-lats-in-cultured-cells - Ask this paper | Bohrium [bohrium.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ibidi.com [ibidi.com]
- 9. Randomised controlled trial of VR-based observation meditation with AI coaching (‘Otti’) for stress reduction in university students in the United States: study protocol | BMJ Open [bmjopen.bmj.com]
Troubleshooting & Optimization
Technical Support: Troubleshooting PY-60 Insolubility in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered with the YAP activator, PY-60, in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A: this compound is a small molecule that, like many organic compounds used in drug discovery, is hydrophobic. It has very low solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS). When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is added to the aqueous medium, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.[1][2][3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent for this compound is 100% Dimethyl Sulfoxide (DMSO).[5][6] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[6]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects.[1] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying DMSO concentrations.
Q4: Can I dissolve this compound directly in PBS or media?
A: No, it is not recommended. This compound is poorly soluble in aqueous buffers and will likely not dissolve completely, leading to an inaccurate final concentration and potential for precipitation during the experiment.
Q5: My compound still precipitates even when using a DMSO stock. What should I do next?
A: If precipitation still occurs, it is likely due to the dilution technique or the final concentration exceeding its solubility limit in the media. Refer to the detailed protocols and troubleshooting workflow below. Key strategies include ensuring rapid dispersion in pre-warmed media and potentially lowering the final working concentration.[7][8]
This compound Properties and Solubility Data
The following table summarizes key quantitative data for this compound.
| Property | Value / Description |
| Chemical Formula | C₁₆H₁₅N₃O₂S[9] |
| Molar Mass | 313.38 g/mol |
| Mechanism of Action | Activator of YAP-dependent gene expression. |
| Direct Target | Annexin A2 (ANXA2)[10][11] |
| Effective Conc. (in vitro) | EC₅₀ = 1.5 - 1.6 µM; experiments are often run in the 0.5 µM to 10 µM range.[12] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO)[6] |
| Solubility in Stock Solvent | Up to 100 mg/mL (319.11 mM) in DMSO. Sonication is recommended to aid dissolution.[6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
-
Calculate Required Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass = (0.010 mol/L) x (0.001 L) x (313.38 g/mol ) = 0.00313 g = 3.13 mg
-
-
Weigh Compound: Carefully weigh out the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the corresponding volume of 100% cell culture-grade DMSO (e.g., 1 mL for 3.13 mg of this compound).
-
Dissolve: Vortex the tube vigorously. If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes until the solution is clear.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
This protocol provides the recommended method for diluting the DMSO stock into your aqueous cell culture medium to prevent precipitation.
-
Warm the Medium: Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Calculate Volume: Determine the volume of this compound stock solution needed to achieve your desired final concentration. For example, to make 10 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock:
-
V₁ = (C₂ x V₂) / C₁
-
V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Ensure the final DMSO concentration is non-toxic (in this case: 10 µL / 10,000 µL = 0.1%).
-
-
Perform Dilution:
-
Gently swirl or vortex the tube/flask containing the pre-warmed medium.
-
While the medium is in motion, pipette the calculated volume of this compound stock solution (e.g., 10 µL) directly into the medium. Do not pipette the stock onto the side of the flask or into a static volume of medium. The goal is rapid and thorough mixing.[8]
-
-
Final Mix and Verification: Cap the flask and swirl gently to ensure homogeneity. Visually inspect the medium against a light source to confirm there is no precipitate. The medium should remain clear.
Visual Guides
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
Troubleshooting Workflow for this compound Solubilization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. This compound | ANXA2 Activator | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. YAP activator this compound | C16H15N3O2S | CID 155387479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. YAP-dependent proliferation by a small molecule targeting annexin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological YAP activation promotes regenerative repair of cutaneous wounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PY-60 Dosage for Maximum YAP Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PY-60 to achieve maximum YAP (Yes-associated protein) activation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate YAP?
This compound is a small molecule that potently and specifically activates YAP transcriptional activity.[1] It functions by directly targeting and binding to Annexin A2 (ANXA2), a protein that plays a role in sequestering YAP at the cell membrane, leading to its inhibitory phosphorylation.[2] By binding to ANXA2 with a dissociation constant (Kd) of 1.4 µM, this compound disrupts the ANXA2-YAP complex at the cell membrane. This liberation of YAP prevents its phosphorylation by the LATS1/2 kinases of the Hippo pathway, promoting its dephosphorylated and transcriptionally active state.[1][2][3] The active YAP then translocates to the nucleus, where it binds to TEAD transcription factors to initiate the expression of target genes involved in cell proliferation and tissue regeneration.[4]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
For initial experiments, a concentration range of 1 µM to 10 µM is recommended. The half-maximal effective concentration (EC50) for inducing TEAD-dependent luciferase activity in 293A-TEAD-LUC cells is approximately 1.5 to 1.6 µM.[1] Significant YAP activation and downstream gene expression are typically observed at concentrations of 10 µM and 20 µM in various cell lines.[3] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What is the typical treatment duration for this compound?
A 24-hour treatment period is commonly used to observe robust YAP activation, including dephosphorylation, nuclear translocation, and target gene expression.[3] However, the optimal duration may vary depending on the specific cell line and the endpoint being measured. Time-course experiments are recommended to determine the ideal treatment time for your experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -20°C for up to one year, or at -80°C for up to two years.[1] When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q5: Are there any known off-target effects of this compound?
Current research suggests that this compound is a specific activator of YAP through its interaction with ANXA2.[1] Studies have shown that this compound treatment robustly increases the expression of known YAP target genes such as ANKRD1, CYR61, and CTGF, without augmenting the levels of YAP1 itself. However, as with any small molecule, it is good practice to include appropriate controls in your experiments to monitor for any potential unexpected effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no YAP activation observed | Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal dosage for your cells. |
| Incorrect treatment duration: The incubation time with this compound may be too short. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Cell density: The Hippo pathway is sensitive to cell density. Very low or very high cell confluence can affect the baseline level of YAP activity. | Plate cells at a consistent and appropriate density for your experiments. High cell density generally leads to Hippo pathway activation (YAP inactivation), which this compound is designed to overcome. | |
| This compound degradation: Improper storage of the this compound stock solution may lead to its degradation. | Ensure this compound stock solutions are stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] | |
| High background in control group | DMSO effect: The concentration of DMSO in the vehicle control may be too high, causing cellular stress and affecting signaling pathways. | Ensure the final DMSO concentration in your experiments is consistent across all conditions and is at a non-toxic level (ideally ≤ 0.1%).[5] |
| Basal YAP activity: Some cell lines may have high basal levels of YAP activity. | Characterize the baseline YAP activity in your chosen cell line. Consider using a cell line with a more tightly regulated Hippo pathway if necessary. | |
| Variability between replicates | Inconsistent cell plating: Uneven cell distribution can lead to variations in cell density and, consequently, YAP activity. | Ensure homogenous cell suspension before plating and use appropriate techniques to achieve consistent cell numbers across wells. |
| Pipetting errors: Inaccurate pipetting of this compound can lead to inconsistent final concentrations. | Use calibrated pipettes and ensure proper mixing of this compound in the culture medium. | |
| Unexpected cell morphology changes or toxicity | High this compound concentration: The concentration of this compound may be too high for the specific cell line, leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cells and use a concentration below this threshold. |
| Contamination: Microbial contamination can affect cell health and experimental outcomes. | Regularly check cell cultures for any signs of contamination and maintain good aseptic techniques. |
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on TEAD Luciferase Reporter Activity
| This compound Concentration | Relative Luciferase Activity (Fold Change) | Cell Line | Reference |
| EC50 | ~1.5 - 1.6 µM | 293A-TEAD-LUC | [1] |
| 10 µM | Significant increase | 293A-TEAD-LUC | [3] |
Table 2: Effect of this compound on YAP Target Gene Expression
| Gene | This compound Concentration | Treatment Duration | Fold Change in mRNA levels | Cell Line | Reference |
| ANKRD1 | 10 µM | 24 hours | Robust increase | 293A | [3] |
| CYR61 | 10 µM | 24 hours | Robust increase | 293A | [3] |
| CTGF | 10 µM | 24 hours | Robust increase | 293A |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated YAP (p-YAP)
This protocol is for detecting changes in the phosphorylation status of YAP at Serine 127 (a key inhibitory phosphorylation site) following this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-YAP (Ser127), anti-YAP (total), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Seed cells and grow to the desired confluence.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the chosen duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-YAP (Ser127) and total YAP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and perform densitometric analysis to quantify the ratio of p-YAP to total YAP.
Protocol 2: Immunofluorescence for YAP Nuclear Translocation
This protocol allows for the visualization of YAP localization within the cell.
Materials:
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-YAP
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound or vehicle control.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-YAP antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic ratio of YAP fluorescence intensity.
Protocol 3: TEAD-Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP-TEAD complex.
Materials:
-
This compound
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
A constitutively expressed reporter plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay reagent
Procedure:
-
Co-transfect cells with the TEAD-responsive luciferase reporter plasmid and the normalization plasmid.
-
After 24 hours, treat the cells with different concentrations of this compound or vehicle control.
-
After the desired treatment duration (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
Caption: this compound signaling pathway for YAP activation.
Caption: General experimental workflow for optimizing this compound dosage.
Caption: A logical troubleshooting workflow for this compound experiments.
References
how to prevent PY-60 degradation in solution
Disclaimer: The information provided in this technical support center is based on general knowledge of pyridopyrimidine-based small molecule kinase inhibitors. "PY-60" is treated as a representative of this class of compounds. Specific degradation pathways and stabilization methods should be confirmed through experimental studies for your particular molecule.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over time. What are the potential causes?
A1: Loss of potency in a this compound solution can be attributed to several factors, primarily chemical degradation. The most common degradation pathways for pyridopyrimidine derivatives include:
-
Hydrolysis: The pyridopyrimidine core or susceptible functional groups on the molecule can react with water, leading to the cleavage of bonds and the formation of inactive byproducts.
-
Oxidation: The molecule may be sensitive to atmospheric oxygen or reactive oxygen species present in the solution, leading to the formation of oxides or other oxidation products. This is a common issue for molecules with electron-rich moieties.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. For pyrimidine-containing structures, this can lead to the formation of photoproducts like cyclobutane pyrimidine dimers.[1][2][3]
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For compounds particularly sensitive to oxidation, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen).
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: The choice of solvent is critical for the stability of this compound.
-
Recommended: Anhydrous, high-purity solvents such as DMSO, DMF, or ethanol are generally good starting points for creating stock solutions.
-
To Avoid: Avoid using solvents that may contain impurities like peroxides (e.g., older ethers) or high water content. Protic solvents, especially at non-neutral pH, may contribute to hydrolysis. The compatibility of your specific compound with any solvent should be experimentally confirmed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | Low solubility at storage temperature; solvent evaporation. | Warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a fresh stock at a lower concentration. Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Solution color changes over time. | Oxidation or other chemical degradation. | Prepare fresh solutions more frequently. Consider adding an antioxidant (e.g., BHT, Vitamin C) if oxidation is suspected. Store under an inert atmosphere. |
| Inconsistent results in cell-based assays. | Degradation of this compound in the culture medium. | Prepare fresh dilutions of this compound in the assay medium immediately before each experiment. Minimize the exposure of the compound to the medium before adding it to the cells. |
| Loss of activity after freeze-thaw cycles. | Degradation due to pH shifts during freezing or instability of the compound to the physical stress of freezing and thawing. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm and 365 nm)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light at 254 nm and 365 nm for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in the dark.
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
Data Analysis: Compare the chromatograms of the stressed samples with a control (unstressed) sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Visualizations
Caption: Hypothetical degradation pathways for a pyridopyrimidine-based compound (this compound).
References
- 1. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of Cyclobutane Pyrimidine Dimers after UVA Exposure (Dark-CPDs) Is Inhibited by an Hydrophilic Extract of Polypodium leucotomos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
off-target effects of PY-60 to consider
Welcome to the technical support center for PY-60, a novel inhibitor of the NLRP3 inflammasome. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and understanding potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are not responding to this compound. What are the possible reasons?
A1: Lack of response to this compound can stem from several factors related to the experimental setup for NLRP3 inflammasome activation. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[1][2][3] Both are crucial for a robust response.
-
Inadequate Priming (Signal 1): The priming step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically mediated by the NF-κB signaling pathway.[1][2][4]
-
Troubleshooting:
-
Ensure your priming agent (e.g., LPS, TNF-α) is active and used at an optimal concentration.
-
Verify the upregulation of NLRP3 and IL1B mRNA levels via qRT-PCR after priming.
-
Confirm NF-κB activation by assessing the phosphorylation of IκBα or p65 via Western blot.
-
-
-
Insufficient Activation (Signal 2): The activation signal triggers the assembly of the NLRP3 inflammasome complex. This can be induced by a variety of stimuli, including ATP, nigericin, MSU crystals, or certain pathogens.[1][4]
-
Troubleshooting:
-
Confirm the potency and concentration of your activating agent.
-
Ensure the stimulus is appropriate for your cell type.
-
Monitor for downstream effects of NLRP3 activation, such as caspase-1 cleavage and IL-1β secretion.[2]
-
-
Q2: I am observing cytotoxicity in my cell cultures after treatment with this compound. Is this expected?
A2: While this compound is designed to be a specific NLRP3 inhibitor, high concentrations or prolonged exposure may lead to off-target effects and cytotoxicity. It is also crucial to distinguish between this compound-induced cytotoxicity and pyroptosis, a form of inflammatory cell death mediated by the NLRP3 inflammasome itself.[2]
-
Troubleshooting Pyroptosis vs. Cytotoxicity:
-
Measure LDH Release: Pyroptosis results in the release of lactate dehydrogenase (LDH) into the cell culture supernatant. An LDH assay can quantify this.
-
Assess Caspase-1 Activation: Active caspase-1 is a hallmark of inflammasome activation and subsequent pyroptosis.[5] Use a fluorescent probe (e.g., FLICA) or Western blot to detect cleaved caspase-1.
-
Dose-Response Curve: Perform a dose-response experiment with this compound to determine the optimal concentration that inhibits NLRP3 activation without causing significant cytotoxicity.
-
Q3: this compound is inhibiting the secretion of IL-1β, but also affecting the expression of other cytokines. Why is this happening?
A3: This could indicate an off-target effect on signaling pathways upstream of NLRP3 inflammasome activation, particularly the NF-κB pathway. Since NF-κB regulates the transcription of numerous pro-inflammatory cytokines, inhibition of this pathway would have broader effects than specific NLRP3 inhibition.[6]
-
Investigating Off-Target Effects on NF-κB:
-
Western Blot Analysis: Assess the effect of this compound on the phosphorylation of key NF-κB pathway proteins (IκBα, p65) in response to a priming stimulus like LPS.
-
Reporter Assay: Utilize a luciferase reporter assay with an NF-κB response element to quantify the effect of this compound on NF-κB transcriptional activity.
-
Quantitative Data Summary
The following table summarizes hypothetical binding affinities and inhibitory concentrations for this compound and a common reference compound, MCC950.
| Compound | Target | Binding Affinity (Kd) | IC50 (NLRP3-dependent IL-1β secretion) |
| This compound | Human NLRP3 (NACHT domain) | 5 nM | 10 nM |
| This compound | Murine NLRP3 (NACHT domain) | 500 nM | 750 nM |
| MCC950 | Human NLRP3 | 7.5 nM | 8 nM |
| MCC950 | Murine NLRP3 | 7.5 nM | 8 nM |
Note: Data is hypothetical for illustrative purposes.
Key Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of inhibition by this compound.
-
Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Priming (Signal 1): Seed BMDMs in a 24-well plate. Prime the cells with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 30 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
-
Sample Collection: Collect the cell culture supernatants and lyse the cells for further analysis.
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit.[7]
-
Caspase-1 Activation: Detect cleaved caspase-1 (p20 subunit) in the cell lysates and supernatants by Western blot.
-
Cytotoxicity Assessment: Measure LDH release in the supernatants using a commercially available kit.
-
Protocol 2: Assessing Off-Target Effects on NF-κB Signaling
This protocol outlines a method to evaluate the impact of this compound on the NF-κB signaling pathway.
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 or BMDMs) and treat with this compound for 1 hour.
-
Stimulation: Stimulate the cells with 100 ng/mL LPS for 30 minutes.
-
Protein Extraction: Lyse the cells and prepare protein extracts.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detect protein bands using HRP-conjugated secondary antibodies and a chemiluminescence substrate.
-
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-1β Secretion Assay [bio-protocol.org]
improving the stability of PY-60 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability and handling of PY-60 in experimental setups.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous media | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in your final aqueous medium. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%). Sonication may aid in the dissolution of this compound in DMSO. |
| Inconsistent experimental results | Degradation of this compound stock solution. | Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year). Protect solutions from light. |
| Inaccurate pipetting of viscous DMSO stock. | Use positive displacement pipettes for accurate handling of viscous DMSO solutions. Ensure the stock solution is fully thawed and mixed before use. | |
| Adsorption to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips. | |
| Reduced cell viability at higher concentrations | Cytotoxicity of this compound or the solvent (DMSO). | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell type. Include a vehicle control (DMSO alone) at the same final concentration used for this compound treatment to assess solvent toxicity. |
| Low potency or lack of expected biological effect | Suboptimal compound activity due to improper storage or handling. | Ensure this compound powder has been stored at -20°C and protected from moisture. Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1] |
| Incorrect experimental timing. | For cellular assays, ensure sufficient incubation time with this compound to observe a biological response. The required duration can be cell-type and concentration-dependent. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule activator of the transcriptional co-activator Yes-associated protein (YAP). It functions by targeting and inhibiting Annexin A2 (ANXA2), a protein within the Hippo signaling pathway. This inhibition leads to the nuclear translocation of YAP, where it can promote gene transcription associated with cell proliferation and tissue regeneration.
2. What are the recommended storage conditions for this compound?
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
To ensure stability, protect from light and moisture. For solutions in DMSO, it is highly recommended to aliquot into single-use vials to avoid repeated freeze-thaw cycles.
3. How should I prepare a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For example, it is soluble in DMSO at a concentration of 63 mg/mL (201.03 mM).[1] It is recommended to use fresh, anhydrous DMSO to prepare high-concentration stock solutions. Sonication can be used to facilitate dissolution.
4. How do I prepare a working solution of this compound for in vitro experiments?
To prepare a working solution, the high-concentration DMSO stock should be serially diluted in your cell culture medium or experimental buffer. It is crucial to maintain a final DMSO concentration that is tolerated by your cells (typically below 0.5%).
5. Are there any known stability issues I should be aware of?
While specific data on stability in various experimental conditions are limited, general best practices for small molecules should be followed. Avoid prolonged exposure of this compound solutions to light and elevated temperatures. The stability of this compound in aqueous solutions over time has not been extensively characterized; therefore, it is recommended to prepare fresh working solutions for each experiment.
Experimental Protocols
General Protocol for Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder. The molecular weight of this compound is 313.38 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use, light-protected (amber) low-adhesion tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Include a vehicle control in your experiment with the same final concentration of DMSO.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound.
References
PY-60 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using PY-60, a selective inhibitor of the Kinase-X (KX) enzyme. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase-X (KX). By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the Growth Factor Signaling Pathway (GFSP).
Q2: What is the recommended solvent for reconstituting this compound?
A2: For in vitro experiments, this compound should be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a formulation of 2% DMSO, 30% polyethylene glycol 300, and 68% saline is recommended, though vehicle suitability should be confirmed for your specific animal model.
Q3: What is the stability of this compound in solution?
A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after reconstitution. Diluted solutions in aqueous media should be prepared fresh for each experiment.
Q4: How can I confirm that this compound is active in my cell line?
A4: The activity of this compound can be confirmed by observing a dose-dependent decrease in the phosphorylation of known KX downstream targets, such as p-Substrate-Y (phosphorylated Substrate-Y), via Western Blot analysis. A corresponding decrease in cell viability or proliferation in sensitive cell lines can also indicate this compound activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on cell viability after this compound treatment. | Cell line may not express Kinase-X (KX) or may have a mutation rendering it insensitive. | Confirm KX expression in your cell line via Western Blot or qPCR. Sequence the KX gene to check for resistance-conferring mutations. |
| This compound may have degraded. | Use a fresh aliquot of this compound stock solution. Confirm the activity of this compound in a known sensitive cell line as a positive control. | |
| High background in Western Blot for p-Substrate-Y. | Antibody is not specific or is used at too high a concentration. | Optimize the primary antibody concentration. Include an isotype control to check for non-specific binding. |
| Insufficient washing steps. | Increase the number and duration of wash steps after antibody incubation. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. |
| Inaccurate pipetting of this compound. | Calibrate your pipettes regularly. Use a fresh tip for each dilution. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Substrate-Y Inhibition
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies for p-Substrate-Y and a loading control (e.g., β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound inhibition on the Growth Factor Signaling Pathway.
Caption: Experimental workflow for Western Blot analysis.
Technical Support Center: Navigating Lot-to-Lot Variability of PY-60
Disclaimer: The following content is generated based on general principles of handling lot-to-lot variability in research reagents, as specific public information on a reagent designated "PY-60" is not available. The experimental protocols and troubleshooting advice are provided as illustrative examples and should be adapted to the specific nature and application of the actual reagent being used.
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the inherent challenge of lot-to-lot variability. Consistent and reproducible experimental outcomes are paramount, and this guide provides a framework for troubleshooting and ensuring the reliability of your results when working with different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for a reagent like this compound?
Q2: We are observing a significant shift in our assay results after switching to a new lot of this compound. What are the initial troubleshooting steps?
A2: When you observe a shift in results with a new lot, it is crucial to systematically investigate the cause.[4]
-
Confirm Proper Storage and Handling: Ensure the new lot of this compound has been stored and handled according to the manufacturer's specifications. Improper temperature or exposure to light can degrade the reagent.[5]
-
Verify Reagent Preparation: Double-check all calculations and procedures used for preparing the working solution of this compound.[4]
-
Run a Side-by-Side Comparison: If you still have a small amount of the previous, validated lot, perform a direct comparison experiment with the new lot. This is the most effective way to confirm that the variability originates from the new lot of this compound.
-
Consult the Certificate of Analysis (CofA): Review the CofA for both the old and new lots. Look for any differences in the reported specifications or quality control parameters.
Q3: How can we proactively manage lot-to-lot variability of this compound in our long-term studies?
A3: Proactive management is key to minimizing the impact of lot-to-lot variability.
-
Lot Qualification: Before introducing a new lot of this compound into routine experiments, perform a qualification study to ensure it meets your established performance criteria. A detailed protocol for this is provided below.
-
Purchase Larger Lots: If possible, purchase a larger quantity of a single lot to cover the entire span of a critical study. This eliminates variability within that study.
-
Establish In-House Controls: Use well-characterized internal controls in your assays. These can help to flag shifts in performance that may be due to reagent variability.[6]
-
Maintain Detailed Records: Keep meticulous records of lot numbers, expiration dates, and the dates each lot was put into use. This will be invaluable for troubleshooting any future inconsistencies.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues arising from this compound lot-to-lot variability.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased or no signal in the assay | New lot of this compound has lower activity or concentration. | 1. Perform a dose-response or titration experiment with the new lot to determine the optimal concentration. 2. Compare the activity of the new lot against a previously validated lot using a reference standard. |
| Increased background or non-specific signal | New lot of this compound contains impurities or has higher non-specific binding. | 1. Review the purity data on the Certificate of Analysis for both lots. 2. Increase the number of washing steps in your experimental protocol. 3. Consider including a blocking step or optimizing the blocking buffer if applicable to your assay. |
| Shift in the dose-response curve (EC50/IC50) | The potency of the new lot of this compound is different. | 1. Qualify each new lot by running a full dose-response curve and comparing the calculated EC50/IC50 to your established acceptance range. 2. If the shift is consistent and the curve shape is acceptable, you may need to adjust the working concentration for the new lot. |
| High inter-assay variability | Inconsistent performance of the new this compound lot. | 1. Aliquot the new lot upon receipt to minimize freeze-thaw cycles.[8] 2. Ensure complete solubilization and mixing of the reagent before each use. 3. Run system suitability tests before each experiment to ensure the assay is performing within specifications. |
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound
Objective: To verify that a new lot of this compound performs within acceptable limits compared to a previously validated lot or a reference standard.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the new lot and the reference (old) lot of this compound at the same concentration, following the manufacturer's instructions.
-
Prepare a series of dilutions for both lots to generate a dose-response curve. The concentration range should cover the full dynamic range of the assay.
-
-
Assay Performance:
-
On the same day and with the same batch of all other reagents and cells/samples, perform your standard assay using the dilution series of both the new and reference lots of this compound.
-
Include negative controls (no this compound) and positive controls (if applicable).
-
Run each concentration in triplicate to assess precision.
-
-
Data Analysis and Acceptance Criteria:
-
Plot the dose-response curves for both lots.
-
Calculate key performance parameters such as EC50/IC50, maximum signal, and background.
-
Acceptance Criteria: The parameters for the new lot should fall within a predefined range of the reference lot. For example:
-
EC50/IC50 of the new lot is within ± 2-fold of the reference lot.
-
The maximum and minimum signals are within ± 20% of the reference lot.
-
-
| Parameter | Reference Lot | New Lot | % Difference | Pass/Fail |
| EC50/IC50 | e.g., 10 nM | e.g., 12 nM | e.g., 20% | e.g., Pass |
| Max Signal | e.g., 1.5 OD | e.g., 1.4 OD | e.g., -6.7% | e.g., Pass |
| Background | e.g., 0.1 OD | e.g., 0.11 OD | e.g., 10% | e.g., Pass |
Visualizing Workflows and Pathways
To aid in understanding the troubleshooting and qualification processes, the following diagrams are provided.
References
- 1. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Lot-to-lot variation and verification [irr.singaporetech.edu.sg]
- 4. m.youtube.com [m.youtube.com]
- 5. health.infolabmed.com [health.infolabmed.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
Technical Support Center: PY-60 Treatment Duration Refinement
This guide is intended for researchers, scientists, and drug development professionals working with PY-60, a selective inhibitor of the MEK1/2 kinases. Proper refinement of treatment duration is critical for maximizing therapeutic efficacy while minimizing toxicity and the potential for acquired resistance. This document provides answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in determining the optimal treatment duration for this compound?
A1: The primary challenge is balancing the anti-tumor effects with on-target toxicities and the emergence of resistance.[1][2] Continuous, long-term exposure can lead to compensatory feedback loops in the MAPK signaling pathway, while treatment that is too brief may result in incomplete tumor cell eradication and rapid relapse. The goal is to find a duration or schedule that induces sustained tumor regression without unacceptable adverse effects.
Q2: How does treatment duration impact the development of resistance to this compound?
A2: Prolonged, continuous exposure to MEK inhibitors like this compound can drive the selection of resistant cell populations. This can occur through various mechanisms, including mutations in the target protein (MEK1/2) or upstream/downstream components of the pathway (e.g., BRAF, KRAS, ERK). Intermittent dosing schedules are being explored as a strategy to delay or prevent the onset of resistance by providing drug-free holidays that may reduce selective pressure.[3][4]
Q3: What are the key pharmacodynamic (PD) biomarkers to monitor when assessing different treatment durations?
A3: Pharmacodynamic biomarkers are crucial for confirming that this compound is engaging its target and modulating the intended pathway.[1][5][6] For this compound, the most important PD biomarker is the level of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK. A significant reduction in p-ERK levels in tumor tissue or surrogate tissues indicates effective target inhibition. Other useful biomarkers include changes in the expression of cell cycle proteins (e.g., Cyclin D1) and proliferation markers (e.g., Ki-67).[7]
Q4: We are observing significant tumor regrowth after stopping a 21-day continuous treatment cycle. What is the recommended next step?
A4: This phenomenon, known as tumor rebound, is common. The next step should be to investigate an intermittent dosing schedule or a longer initial induction period. It is important to continue monitoring tumor volume well after treatment cessation to accurately model the regrowth kinetics.[8] An intermittent schedule (e.g., 4 weeks on, 2 weeks off) may allow for sustained tumor control while giving normal tissues time to recover, potentially improving the therapeutic window.
Q5: How does the choice between continuous and intermittent dosing affect the toxicity profile?
A5: Continuous dosing maintains constant pressure on the signaling pathway, which can lead to cumulative on-target toxicities in normal tissues where the MAPK pathway is active (e.g., skin, gastrointestinal tract). Intermittent dosing can mitigate these toxicities by allowing for periods of recovery.[3][4] The optimal schedule will depend on the specific toxicity profile of this compound and the tolerability observed in preclinical models.
Troubleshooting Guides
Guide 1: Suboptimal Tumor Regression with Continuous Dosing
Problem: In a xenograft study, daily administration of this compound for 28 days results in tumor stasis (growth inhibition) but not significant regression.
| Possible Cause | Troubleshooting Steps |
| Insufficient Target Inhibition | 1. Verify Target Engagement: Collect tumor samples at several time points (e.g., 2, 8, and 24 hours) after the last dose on day 28. Analyze p-ERK levels by Western blot or immunohistochemistry to confirm sustained pathway inhibition.[5] 2. Assess Drug Concentration: Perform pharmacokinetic (PK) analysis to ensure that this compound concentrations in plasma and tumor tissue are maintained above the target inhibitory concentration (IC90). |
| Activation of Escape Pathways | 1. Profile Resistant Tumors: Allow tumors to grow out after the 28-day treatment. Perform RNA sequencing or proteomic analysis on these relapsed tumors to identify upregulated survival pathways (e.g., PI3K/AKT). 2. Test Combination Therapy: Based on the identified escape pathways, consider a combination study (e.g., this compound + a PI3K inhibitor). |
| Suboptimal Duration | 1. Extend Treatment Course: In a new cohort, extend the continuous treatment duration to 42 or 56 days, with careful monitoring for toxicity. 2. Induction/Maintenance Strategy: Test a higher induction dose for the first 1-2 weeks followed by a lower maintenance dose for a longer duration. |
Guide 2: Excessive Toxicity with Intermittent Dosing
Problem: An intermittent schedule of this compound (e.g., 5 days on / 2 days off) is leading to significant body weight loss (>15%) and other signs of poor health in mice.
| Possible Cause | Troubleshooting Steps |
| "On-Drug" Period is Too Long | 1. Shorten the Dosing Window: Test schedules with shorter "on-drug" periods and longer "off-drug" periods (e.g., 4 days on / 3 days off, or 1 week on / 1 week off).[3] 2. Monitor Recovery: During the "off-drug" period, closely monitor body weight and clinical signs to ensure full recovery before the next cycle begins. |
| Dose is Too High for Schedule | 1. Dose De-escalation: Reduce the daily dose of this compound used in the intermittent schedule. The maximum tolerated dose (MTD) for a continuous schedule may be too high for an intermittent one. 2. Toxicity vs. Efficacy: Correlate toxicity markers with efficacy markers (tumor growth inhibition, p-ERK levels) at different dose levels to identify a dose that maintains efficacy with an acceptable toxicity profile. |
| Pharmacokinetic Accumulation | 1. Multi-cycle PK: Conduct a pharmacokinetic study over at least two full treatment cycles to check for unexpected drug accumulation during the "on-drug" phases. |
Data Presentation
Table 1: Comparison of Continuous vs. Intermittent this compound Dosing in a BRAF V600E Xenograft Model
| Treatment Schedule | Duration | Mean Tumor Growth Inhibition (TGI) at Day 28 (%) | p-ERK Reduction (at 4h post-last dose) | Mean Body Weight Change (%) |
| Vehicle Control | 28 days | 0% | 0% | +5% |
| This compound (Continuous) | 28 days | 85% | >90% | -12% |
| This compound (Intermittent) | 28 days (5 on / 2 off) | 70% | >90% (on day 5) | -4% |
| This compound (Intermittent) | 28 days (1 week on / 1 week off) | 55% | >90% (on day 7) | -2% |
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Experimental Workflow
Caption: A typical experimental workflow for refining this compound treatment duration.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting suboptimal tumor regression.
Appendices
Appendix A: Experimental Protocol for a Xenograft Study
-
Cell Line and Animal Model: Use a human melanoma cell line with a known BRAF V600E mutation (e.g., A375). Implant 5 x 10^6 cells subcutaneously into the flank of 6-8 week old female athymic nude mice.[9][10]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).[11]
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% methylcellulose) administered daily by oral gavage.
-
Group 2: this compound (at MTD) administered daily (continuous).
-
Group 3: this compound (at MTD) administered on a 5-day-on / 2-day-off schedule (intermittent).
-
Group 4: this compound (at MTD) administered on a 1-week-on / 1-week-off schedule (intermittent).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[11] Monitor for any clinical signs of toxicity.
-
Study Endpoints:
-
Primary: Tumor growth inhibition (TGI) at the end of the treatment cycle (e.g., Day 28).
-
Secondary: Body weight change, clinical signs of toxicity.
-
Pharmacodynamics: At the end of the study, collect tumor tissue from a subset of mice at specified time points after the final dose for p-ERK analysis.
-
-
Data Analysis: Calculate TGI for each group relative to the vehicle control. Analyze statistical significance using an appropriate test (e.g., ANOVA). Plot mean tumor volume and body weight over time for each group.
Appendix B: Protocol for Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection: Euthanize mice and excise tumors at pre-determined time points (e.g., 2, 4, 8, 24 hours) after the last dose of this compound.
-
Tissue Processing: Immediately snap-freeze half of each tumor in liquid nitrogen for protein analysis (Western blot). Fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot Analysis:
-
Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density.
-
-
Immunohistochemistry (IHC) Analysis:
-
Embed formalin-fixed tissue in paraffin and cut 4-5 µm sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidases.
-
Incubate with primary antibodies against p-ERK and Ki-67.
-
Apply a polymer-based detection system and visualize with DAB.
-
Counterstain with hematoxylin.
-
Score slides based on the intensity and percentage of positive-staining cells.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Finding the balance between efficacy and toxicity in pediatric cancer treatment | St. Jude Research [stjude.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Pharmacodynamic biomarkers for molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic monitoring using biomarkers to individualize pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current advances in biomarkers for targeted therapy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor xenograft experiment [bio-protocol.org]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. 4.11. Tumor Xenograft Model and Experiment [bio-protocol.org]
Validation & Comparative
Validating the Activation of YAP by PY-60: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PY-60, a novel small-molecule activator of the transcriptional coactivator Yes-associated protein (YAP), with other known YAP activators. The information presented is supported by experimental data to aid in the evaluation and application of these compounds in research and drug development.
Introduction to YAP Activation and the Role of this compound
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, with the transcriptional coactivator YAP as its primary downstream effector. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD transcription factors to induce the expression of pro-proliferative and anti-apoptotic genes. Dysregulation of the Hippo-YAP pathway is implicated in various cancers.
This compound is a recently identified small molecule that robustly activates YAP transcriptional activity.[1] It functions by directly targeting and binding to annexin A2 (ANXA2), a protein that sequesters YAP at the cell membrane.[1][2] By antagonizing ANXA2's function, this compound promotes the release of the ANXA2-YAP complex from the cell membrane, leading to YAP dephosphorylation, nuclear localization, and subsequent activation of its transcriptional program.[1][2][3]
Comparative Analysis of YAP Activators
The efficacy of this compound in activating YAP has been compared to other known YAP activators, primarily MST1/2 and LATS1/2 kinase inhibitors. The following tables summarize the quantitative data from these comparative studies.
| Compound | Mechanism of Action | Target | EC50 (293A-TEAD-LUC cells) | Reference |
| This compound | Antagonizes ANXA2's repression of YAP | Annexin A2 (ANXA2) | 1.5 µM (with serum), 1.6 µM (without serum) | [2] |
| XMU-MP-1 | Inhibits MST1 and MST2 kinases | MST1/2 | Not Reported | [3] |
| NIBR-LTSi | Inhibits LATS kinase | LATS1/2 | Not Reported | [3] |
| GA-017 | Potent and selective inhibitor of LATS1 and LATS2 | LATS1/2 | IC50 of 4.10 nM (LATS1) and 3.92 nM (LATS2) | [4] |
| Experiment | Cell Line | Treatment | Observation | Fold Change/Effect | Reference |
| YAP Dephosphorylation | 293A | This compound vs. XMU-MP-1 | Reduced P-YAP (S127) levels | This compound showed a more robust dephosphorylation | [3] |
| TEAD-LUC Reporter Assay | 293A-TEAD-LUC | This compound vs. XMU-MP-1 | Increased luciferase activity | This compound induced a stronger transcriptional response | [3] |
| YAP Target Gene Expression | 293A | This compound vs. XMU-MP-1 | Increased ANKRD1 and CYR61 mRNA levels | This compound led to a greater increase in target gene expression | [3] |
| Keratinocyte Proliferation | HEKa | This compound | Increased cell number | ~1.7-fold increase over 3 days | [5] |
| Epidermal Thickness | Wild-type adult C57BL/6 mice | Topical this compound (10 uM) for 10 days | Increased epidermal thickness | Approximate doubling of thickness | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of YAP activation by this compound and a typical experimental workflow for its validation.
Mechanism of this compound in activating YAP.
Workflow for validating YAP activation.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summarized protocols for key experiments used to validate this compound's activity.
Western Blot for YAP Phosphorylation
-
Cell Culture and Treatment: Plate 293A cells and grow to a high density. Treat cells with desired concentrations of this compound, XMU-MP-1, or a vehicle control for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-YAP (S127) and total YAP overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
TEAD-LUC Reporter Assay
-
Cell Line: Use a stable cell line, such as 293A-TEAD-LUC, which contains a TEAD-responsive luciferase reporter construct.
-
Cell Plating and Treatment: Plate the cells in a 96-well plate. After reaching high density, treat with a serial dilution of this compound, XMU-MP-1, or vehicle.
-
Luciferase Assay: After 24 hours of treatment, measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase values to a control and plot the dose-response curve to determine EC50 values.
Quantitative PCR (qPCR) for YAP Target Gene Expression
-
Cell Culture and Treatment: Culture 293A cells to high density and treat with this compound, XMU-MP-1, or vehicle for 24 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using primers specific for YAP target genes (e.g., ANKRD1, CYR61, CTGF) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion
This compound presents a novel and robust mechanism for activating YAP through the direct targeting of ANXA2. Comparative studies demonstrate its potent activity, often exceeding that of other YAP activators like the MST1/2 inhibitor XMU-MP-1, in promoting YAP dephosphorylation, nuclear localization, and target gene expression. This guide provides a foundational understanding for researchers looking to utilize this compound as a tool to study YAP signaling and its therapeutic potential in regenerative medicine and other contexts. The provided experimental frameworks can be adapted for validating the effects of this compound in various cellular and in vivo models.
References
PY-60 Versus Other Known YAP Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a significant target in regenerative medicine and oncology. Central to this pathway is the transcriptional coactivator Yes-associated protein (YAP), which, when activated, promotes cell proliferation and inhibits apoptosis. The development of small molecules that can modulate YAP activity is of high interest. This guide provides an objective comparison of PY-60, a novel YAP activator, with other known modulators of the Hippo-YAP pathway, supported by available experimental data.
Mechanism of Action: A Tale of Two Targets
This compound distinguishes itself from many other YAP activators through its unique mechanism of action. It directly targets Annexin A2 (ANXA2), a protein that plays a crucial role in sequestering YAP at the cell membrane, thereby preventing its nuclear translocation and activity. This compound binds to ANXA2 with a dissociation constant (Kd) of 1.4 µM, antagonizing its function and leading to YAP dephosphorylation and subsequent activation of YAP-dependent transcriptional programs.[1] This mechanism liberates the ANXA2-YAP complex from the cell membrane, allowing YAP to enter the nucleus and drive gene expression.[2][3]
In contrast, another well-characterized YAP activator, XMU-MP-1 , functions upstream in the Hippo pathway. XMU-MP-1 is a potent and selective inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2).[4] By inhibiting these kinases, XMU-MP-1 prevents the phosphorylation cascade that ultimately leads to YAP phosphorylation and cytoplasmic retention. This inhibition results in the nuclear accumulation of active YAP.[4][5]
This fundamental difference in their targets—ANXA2 for this compound and MST1/2 for XMU-MP-1—offers researchers distinct tools to probe the Hippo pathway at different regulatory nodes.
Potency and Performance: A Head-to-Head Comparison
Quantitative data is essential for evaluating the efficacy of chemical probes. The following table summarizes the key performance metrics for this compound and other relevant Hippo pathway modulators.
| Compound | Target | Mechanism of Action | Potency (EC50/IC50) | Key Effects |
| This compound | Annexin A2 (ANXA2) | ANXA2 antagonist, promotes YAP dephosphorylation and nuclear translocation | EC50: 1.5 - 1.6 µM for TEAD-luciferase activity[1][6] | Robustly activates YAP-dependent transcription; promotes keratinocyte proliferation and epidermal expansion.[1] |
| XMU-MP-1 | MST1/2 Kinases | MST1/2 inhibitor, prevents YAP phosphorylation | ~1-5 µM for significant YAP activation in vitro[5] | Increases YAP nuclear translocation and activity; promotes cell growth.[4][5] |
| Verteporfin | YAP-TEAD Interaction | Disrupts the interaction between YAP and TEAD transcription factors | IC50: ~5-18 µM for cell viability in ovarian cancer cells[7]; EC50: 100 nM for enhancing trypsin cleavage of YAP | Inhibits YAP-driven transcription and cell proliferation; induces apoptosis.[7][8][9] |
EC50 (Half-maximal effective concentration) for activators; IC50 (Half-maximal inhibitory concentration) for inhibitors.
Notably, this compound is reported to activate a more robust YAP-dependent transcriptional program compared to the MST1/2 inhibitor XMU-MP-1. This suggests that targeting ANXA2 may be a more direct and potent way to activate YAP.
Experimental Protocols: Methodologies for Key Assays
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays used to characterize these compounds are provided below.
TEAD-Luciferase Reporter Assay (for YAP activity)
This assay is a cornerstone for quantifying YAP transcriptional activity.
-
Cell Line: 293A cells stably expressing a TEAD-responsive luciferase reporter (293A-TEAD-LUC).
-
Seeding: Plate cells at a high density to promote Hippo pathway activation (and thus low basal YAP activity).
-
Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound, XMU-MP-1) or vehicle control (e.g., DMSO) for 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve to determine the EC50 value.
Cell Proliferation Assay
This assay assesses the functional consequence of YAP activation on cell growth.
-
Cell Lines: Use relevant cell lines such as human keratinocytes (HaCaT), MCF10A, or HEK293T cells.
-
Seeding: Seed cells at a low density in 96-well plates.
-
Treatment: Treat cells with the test compound or vehicle control for a specified period (e.g., 48-72 hours).
-
Quantification: Measure cell proliferation using methods such as:
-
MTS/MTT Assay: Measures mitochondrial metabolic activity.
-
Crystal Violet Staining: Stains total cellular protein.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: Compare the proliferation rates of treated cells to control cells.
Western Blotting for YAP Phosphorylation
This technique is used to directly assess the phosphorylation status of YAP.
-
Cell Culture and Treatment: Culture and treat cells as described for the other assays.
-
Protein Extraction: Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated YAP (e.g., p-YAP Ser127) and total YAP. Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated YAP to total YAP.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental setups, the following diagrams are provided.
Caption: The Hippo-YAP signaling pathway and points of intervention for this compound, XMU-MP-1, and Verteporfin.
Caption: A generalized experimental workflow for characterizing YAP activators in vitro.
Conclusion
This compound represents a valuable addition to the chemical toolbox for studying the Hippo-YAP pathway. Its distinct mechanism of action, targeting ANXA2, provides a novel strategy for robust YAP activation. When compared to the MST1/2 inhibitor XMU-MP-1, this compound offers a potentially more direct route to YAP activation. The choice between these activators will depend on the specific research question and the desired point of intervention within the pathway. For researchers aiming to inhibit YAP activity, verteporfin remains a widely used tool that disrupts the final step of the transcriptional activation complex. The data and protocols presented in this guide are intended to facilitate informed decisions in the selection and application of these important research compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YAP-dependent proliferation by a small molecule targeting annexin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hippo Pathway Modulators: PY-60 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size, tissue regeneration, and cell fate, has emerged as a promising therapeutic target for a range of diseases, from cancer to regenerative medicine. Modulation of this pathway, primarily through its downstream effectors YAP and TAZ, offers the potential to control cell proliferation and differentiation. This guide provides a comparative analysis of PY-60, a novel YAP activator, and other key Hippo pathway modulators, with a focus on their efficacy, mechanisms of action, and the experimental data supporting their use.
Overview of Hippo Pathway Modulators
The Hippo pathway is a complex kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). When the pathway is "on," a series of phosphorylation events leads to the cytoplasmic sequestration and degradation of YAP/TAZ, inhibiting their function. Conversely, when the pathway is "off," YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and initiate a pro-proliferative and anti-apoptotic gene expression program.
Small molecule modulators have been developed to target various components of this pathway, broadly categorized as either inhibitors or activators of YAP/TAZ activity. This guide will focus on the following representative compounds:
-
This compound: A YAP activator that functions by targeting Annexin A2 (ANXA2).
-
XMU-MP-1: An inhibitor of the upstream kinases MST1 and MST2, leading to YAP activation.
-
Verteporfin: A YAP inhibitor that disrupts the interaction between YAP and TEAD.
-
TEAD Inhibitors (e.g., GNE-7883): A class of molecules that directly bind to TEAD transcription factors, preventing their association with YAP/TAZ.
Comparative Efficacy and Mechanism of Action
The efficacy of these modulators is determined by their specific molecular targets and the resulting impact on the Hippo signaling cascade. A direct comparison of their potency is challenging due to the variety of experimental systems and assays employed in their characterization. However, available data provides valuable insights into their relative activities.
| Modulator | Target | Mechanism of Action | Reported Potency (IC50/EC50) | Key Effects |
| This compound | ANXA2[1] | Activates YAP by disrupting the ANXA2-mediated sequestration of YAP at the plasma membrane, leading to YAP dephosphorylation and nuclear translocation.[2] | EC50 = 1.5 - 1.6 µM for YAP-dependent luciferase activity.[3][4][5] | Promotes cell proliferation and tissue regeneration.[5] |
| XMU-MP-1 | MST1/MST2[6] | Inhibits the kinase activity of MST1 and MST2, preventing the phosphorylation cascade that leads to YAP/TAZ inhibition.[6][7] | IC50 = 71.1 nM (MST1), 38.1 nM (MST2).[7] | Induces cell proliferation and tissue regeneration; can also induce apoptosis in some cancer cells.[6][8][9] |
| Verteporfin | YAP-TEAD Interaction[10] | Disrupts the protein-protein interaction between YAP and TEAD transcription factors, preventing the transcription of YAP target genes.[10][11] | IC50 in the low micromolar range for inhibition of cancer cell proliferation.[10] | Inhibits cell proliferation and induces apoptosis in cancer cells.[10][12] |
| GNE-7883 | TEAD1-4[13][14] | Binds to the palmitate-binding pocket of TEAD transcription factors, allosterically inhibiting their interaction with YAP/TAZ.[13][14] | IC50 in the low nanomolar range for TEAD binding.[15] | Suppresses tumor growth in preclinical models.[14] |
A study directly comparing this compound and XMU-MP-1 demonstrated that this compound promotes a more robust YAP-dependent transcriptional program and YAP dephosphorylation.[2] This suggests that directly targeting the ANXA2-YAP interaction may be a more potent strategy for YAP activation than inhibiting the upstream kinases MST1/2.
Experimental Methodologies
The characterization and comparison of these Hippo pathway modulators rely on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Cell Viability and Proliferation Assays
These assays are crucial for assessing the functional consequences of Hippo pathway modulation.
-
MTT/MTS Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., this compound, XMU-MP-1, Verteporfin, GNE-7883) for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assays, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Caspase-Glo 3/7 Assay (for Apoptosis):
-
Plate and treat cells as described for the MTT/MTS assay.
-
Add Caspase-Glo 3/7 Reagent to each well, which contains a luminogenic caspase-3/7 substrate.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[6][8][9]
-
Target Engagement and Pathway Modulation Assays
These assays are used to confirm that the modulators are interacting with their intended targets and affecting the Hippo pathway as expected.
-
MST1/2 Kinase Assay:
-
Immunoprecipitate endogenous or overexpressed MST1/2 from cell lysates using specific antibodies.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Perform an in vitro kinase reaction by incubating the immunoprecipitates with a recombinant substrate (e.g., LATS1 or MOB1) and [γ-³²P]ATP in a kinase buffer.
-
To test inhibitors like XMU-MP-1, pre-incubate the immunoprecipitates with the compound before adding the substrate and ATP.
-
Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.[16][17][18]
-
-
YAP-TEAD Luciferase Reporter Assay:
-
Co-transfect cells (e.g., HEK293T) with a TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treat the transfected cells with the test compounds.
-
After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.[19]
-
-
Co-Immunoprecipitation (Co-IP) for ANXA2-YAP or YAP-TEAD Interaction:
-
Lyse cells treated with the test compound (e.g., this compound for ANXA2-YAP, Verteporfin for YAP-TEAD) in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an antibody against one of the proteins of interest (e.g., anti-YAP) coupled to protein A/G beads overnight at 4°C.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both proteins of interest (e.g., anti-YAP and anti-ANXA2 or anti-TEAD).
-
-
Western Blotting for Pathway Components:
-
Lyse treated cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against key Hippo pathway proteins (e.g., p-YAP (S127), total YAP, MST1/2, p-MST1/2 (Thr183/180), ANXA2, TEAD).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing the Hippo Pathway and Experimental Workflow
To aid in the understanding of the Hippo pathway and the experimental approaches to its study, the following diagrams are provided.
Caption: The Hippo Signaling Pathway and points of intervention by small molecule modulators.
Caption: A generalized experimental workflow for comparing Hippo pathway modulators.
Conclusion
The modulation of the Hippo pathway presents a significant opportunity for therapeutic intervention in a variety of diseases. This compound, as a direct activator of YAP through its interaction with ANXA2, represents a novel and potent approach to harnessing the regenerative potential of this pathway. Its efficacy, when compared to the MST1/2 inhibitor XMU-MP-1, suggests that targeting downstream components of the pathway may lead to a more robust activation of YAP. In contrast, inhibitors like Verteporfin and TEAD-targeted molecules such as GNE-7883 offer promising strategies for anti-cancer therapies by suppressing the oncogenic functions of YAP/TAZ.
The selection of a particular modulator will depend on the specific therapeutic goal, whether it is to promote tissue repair or to inhibit cancer cell growth. The experimental protocols outlined in this guide provide a framework for the continued investigation and direct comparison of these and future Hippo pathway modulators, which will be essential for advancing these promising therapeutic strategies into the clinic.
References
- 1. YAP-dependent proliferation by a small molecule targeting annexin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pnas.org [pnas.org]
- 6. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Hippo Signaling, a Critical Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drughunter.com [drughunter.com]
- 14. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantifying the Kinase Activities of MST1/2 | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. MST1/2 Kinase Assays Using Recombinant Proteins | Springer Nature Experiments [experiments.springernature.com]
- 19. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells [research.unipd.it]
Cross-Validation of PY-60 Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule YAP activator, PY-60, with other modulators of the Hippo-YAP signaling pathway. The information is intended to assist researchers in designing experiments and interpreting data related to YAP activation.
Introduction to this compound and the Hippo-YAP Pathway
This compound is a novel small molecule that activates the transcriptional co-activator Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway.[1] The Hippo pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2] Dysregulation of this pathway is implicated in various cancers. This compound's mechanism of action involves directly binding to Annexin A2 (ANXA2), a protein that sequesters YAP at the cell membrane. By binding to ANXA2, this compound promotes the release and nuclear translocation of YAP, leading to the activation of its target genes.[1]
Quantitative Comparison of this compound and Alternatives
The following tables summarize the available quantitative data on the effects of this compound and a key alternative, XMU-MP-1, a Mst1/2 kinase inhibitor.
Table 1: Potency of YAP Activators in Different Cell Lines
| Compound | Cell Line | Assay | EC50 / Effective Concentration | Reference |
| This compound | HEK293A | TEAD Luciferase Reporter | 1.6 µM | [Nat Chem Biol. 2021 Jul;17(7):767-775.] |
| XMU-MP-1 | 293A | TEAD Luciferase Reporter | ~1 µM (near maximal effect) | [Nat Chem Biol. 2021 Jul;17(7):767-775.] |
Table 2: Effects on YAP Target Gene Expression in 293A Cells
| Compound (Concentration) | Target Gene | Fold Increase (vs. Control) | Reference |
| This compound (10 µM) | ANKRD1 | ~800 | [Nat Chem Biol. 2021 Jul;17(7):767-775.] |
| This compound (10 µM) | CYR61 | ~100 | [Nat Chem Biol. 2021 Jul;17(7):767-775.] |
| XMU-MP-1 (1 µM) | ANKRD1 | ~400 | [Nat Chem Biol. 2021 Jul;17(7):767-775.] |
| XMU-MP-1 (1 µM) | CYR61 | ~50 | [Nat Chem Biol. 2021 Jul;17(7):767-775.] |
Other YAP Pathway Modulators
For a broader perspective, it is useful to consider other compounds that modulate the Hippo-YAP pathway through different mechanisms.
-
Verteporfin: This compound is known to inhibit YAP activity by disrupting the interaction between YAP and the TEAD transcription factor.[3][4] It can also sequester YAP in the cytoplasm by up-regulating the 14-3-3σ protein.[3][5] It is often used as a tool to study the consequences of YAP inhibition.
-
I-BET762: This is a bromodomain and extraterminal (BET) inhibitor that has been shown to indirectly activate YAP.
-
TEAD Inhibitors: Several small molecules are being developed to directly inhibit the function of TEAD transcription factors, the primary binding partners of YAP for gene regulation.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Western Blot for YAP Phosphorylation
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or control vehicle for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-YAP (Ser127) and total YAP overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
TEAD-Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment:
-
After transfection, treat the cells with a dose range of this compound or other compounds.
-
-
Luciferase Activity Measurement:
-
After the desired incubation time, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 values.
-
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or control and extract total RNA using a suitable kit.
-
Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for YAP target genes (e.g., ANKRD1, CYR61, CTGF) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
This compound is a potent activator of the YAP signaling pathway with a distinct mechanism of action involving the direct targeting of ANXA2. The available data demonstrates its ability to robustly induce YAP-dependent transcription in various cell lines. When compared to the Mst1/2 inhibitor XMU-MP-1, this compound appears to elicit a stronger transcriptional response for certain YAP target genes in 293A cells. Further cross-validation in a wider range of cell types and direct comparisons with a broader panel of YAP activators will be crucial to fully elucidate its therapeutic potential. The provided protocols offer a foundation for researchers to conduct such comparative studies.
References
- 1. YAP-dependent proliferation by a small molecule targeting annexin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. nbinno.com [nbinno.com]
- 5. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Hippo pathway in cancers - American Chemical Society [acs.digitellinc.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of PY-60 and Genetic YAP Activation for Targeted Research
For researchers, scientists, and drug development professionals, the activation of Yes-associated protein (YAP) presents a compelling therapeutic target for regenerative medicine and oncology. This guide provides an objective comparison of a novel small molecule activator, PY-60, and established genetic methods for YAP activation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research applications.
This comparative analysis delves into the mechanisms, efficacy, and practical considerations of both pharmacological and genetic approaches to YAP activation. We present quantitative data in a clear, tabular format and provide detailed experimental methodologies for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding.
Mechanism of Action: A Tale of Two Approaches
This compound: Pharmacological Intervention Targeting ANXA2
This compound is a recently identified small molecule that activates YAP transcriptional activity by targeting Annexin A2 (ANXA2).[1][2] Under conditions of high cell density, ANXA2 binds to YAP at the cell membrane, leading to its phosphorylation by the LATS1/2 kinases of the Hippo pathway and subsequent cytoplasmic retention. This compound directly binds to ANXA2, causing its liberation from the cell membrane. This dissociation prevents YAP phosphorylation, promoting its translocation to the nucleus where it can associate with TEAD transcription factors to initiate the transcription of target genes.[1][2]
Genetic YAP Activation: Direct and Upstream Modulation
Genetic methods for YAP activation typically involve either the direct expression of a constitutively active form of YAP or the disruption of upstream negative regulators in the Hippo pathway. The most common approach is the expression of a YAP mutant, such as YAP-S127A, where the serine residue at position 127, a critical site for LATS1/2-mediated inhibitory phosphorylation, is mutated to alanine.[3][4][5][6] This mutation prevents cytoplasmic sequestration by 14-3-3 proteins, leading to constitutive nuclear localization and activity of YAP.[6]
Alternatively, genetic knockout of upstream Hippo pathway kinases, such as LATS1/2 or MST1/2, using technologies like CRISPR-Cas9, also results in the sustained activation of YAP.[5] By removing these key inhibitory components, YAP remains unphosphorylated and free to enter the nucleus and drive gene expression.
Quantitative Comparison of this compound and Genetic YAP Activation
The following tables summarize key quantitative parameters for this compound and genetic YAP activation based on available experimental data. It is important to note that direct side-by-side comparisons in the same experimental system are limited, and thus the data presented here is a compilation from various studies.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | Genetic YAP Activation (YAP-S127A) | References |
| EC50 | ~1-20 µM (in various cell lines) | Not Applicable | [7] |
| Typical In Vitro Concentration | 10-20 µM | Not Applicable | [7] |
| Fold Induction of CTGF mRNA | Varies by cell type and concentration | Varies by expression level and cell type | [8][9][10] |
| Fold Induction of CYR61 mRNA | Varies by cell type and concentration | Varies by expression level and cell type | [8][9][10] |
Table 2: Qualitative Comparison of Methodologies
| Feature | This compound (Pharmacological) | Genetic YAP Activation |
| Mode of Action | Reversible, targets ANXA2 | Constitutive, genetic modification |
| Temporal Control | Acute and reversible | Stable and long-term |
| Delivery Method | Direct addition to media | Transfection, transduction, electroporation |
| Off-Target Effects | Potential for off-target binding | Potential for off-target genetic edits (CRISPR) |
| Complexity | Relatively simple to apply | Technically more complex to establish |
| Applications | Acute studies, in vivo topical application | Stable cell lines, long-term studies |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway leading to YAP activation.
Caption: Genetic YAP activation pathways.
References
- 1. Lentivirus production and cell transduction [bio-protocol.org]
- 2. Genetic and pharmacological disruption of the TEAD–YAP complex suppresses the oncogenic activity of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. Pharmacological inhibition of CLK2 activates YAP by promoting alternative splicing of AMOTL2 [elifesciences.org]
- 5. YAP/TAZ as master regulators in cancer – modulation, function and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gentarget.com [gentarget.com]
- 7. Transient transfection of YAP plasmids. [bio-protocol.org]
- 8. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of CYR61 by TGF-β and YAP signaling exerts a counter-suppression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Regenerative Effects of PY-60 in Cutaneous Wound Healing Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel small molecule YAP activator, PY-60, and its pro-regenerative effects in preclinical models of cutaneous wound healing. The information presented is intended to offer an objective overview of this compound's performance against other alternatives, supported by available experimental data.
Introduction
This compound is a small molecule activator of Yes-associated protein (YAP), a key transcriptional coactivator in the Hippo signaling pathway that governs organ size and cell proliferation[1][2][3]. By targeting and inhibiting Annexin A2 (ANXA2), a protein that sequesters YAP at the cell membrane, this compound promotes YAP's nuclear translocation and transcriptional activity[4]. This activation of a pro-proliferative transcriptional program in keratinocytes and dermal cells has been shown to accelerate re-epithelialization and regranulation of wounds[1][2]. Preclinical studies in pig and human skin models suggest that topical application of this compound promotes regenerative repair of cutaneous wounds[1][2][3]. A key advantage highlighted in the research is that the pro-proliferative effects of this compound appear to be reversible, mitigating concerns about uncontrolled cell growth[1].
This guide compares the effects of this compound with two other molecules: Regranex, a topical gel containing recombinant human platelet-derived growth factor (rhPDGF), and GW0742, a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which has also been shown to promote keratinocyte hyperplasia and wound healing.
Disclaimer: This guide is based on publicly available data. Specific quantitative data from the primary research publication on this compound (Grzelak et al., PNAS 2023) was not available in the public domain at the time of this guide's creation. Therefore, the data presented in the tables is based on qualitative descriptions from the available search results.
Data Presentation
The following tables summarize the comparative performance of this compound, Regranex, and a PPARδ agonist (GW0742) in preclinical wound healing and cellular models.
| Parameter | This compound | Regranex (rhPDGF) | PPARδ Agonist (GW0742) | Source |
| Wound Closure (Partial Thickness Pig Model) | Accelerated wound closure | No significant effect | Not Reported | [1] |
| Wound Closure (Full Thickness Pig Model) | Accelerated wound closure | Modestly accelerated wound closure | Not Reported | [1] |
| Epidermal Thickening (Pig Model) | Approximately twofold greater increase compared to Regranex | Increased epidermal thickness | Not Reported | [1] |
| Keratinocyte Proliferation (In Vitro) | Dose-dependently increased proliferation | Not Reported | Promoted proliferation | |
| Keratinocyte Migration (In Vitro) | Increased migratory capacity | Not Reported | Not Reported | |
| Keratinocyte Spheroid Growth (In Vitro) | Promoted spheroid growth (associated with increased stemness) | Not Reported | Unable to promote spheroid growth | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound's pro-regenerative effects.
In Vivo Pig Full-Thickness Wound Model
-
Animal Model: Yorkshire pigs are commonly used due to the anatomical and physiological similarities between their skin and human skin.
-
Wound Creation: Under general anesthesia, full-thickness excisional wounds are created on the dorsal side of the animal using a dermatome or a biopsy punch.
-
Treatment Application: A gel-based topical formulation of this compound is applied to the wounds. Control groups may include a vehicle-only control and a positive control such as Regranex. Treatments are typically applied at specified intervals (e.g., every other day).
-
Wound Closure Analysis: Wounds are digitally photographed at regular intervals. The wound area is quantified using image analysis software (e.g., ImageJ) to determine the rate of wound closure.
-
Histological Analysis: At the end of the study, full-thickness biopsies of the healed or healing wounds are collected. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal and dermal thickness, granulation tissue formation, and overall tissue architecture.
In Vitro Keratinocyte Proliferation Assay (BrdU Assay)
-
Cell Culture: Primary human epidermal keratinocytes (HEKa) or immortalized keratinocyte cell lines (e.g., HaCaT) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, a positive control (e.g., GW0742), or a vehicle control for a specified duration (e.g., 24-48 hours).
-
BrdU Labeling: A BrdU (5-bromo-2'-deoxyuridine) labeling solution is added to the culture medium for a few hours to be incorporated into the DNA of proliferating cells.
-
Detection: After incubation, cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., peroxidase). A substrate is then added to produce a colorimetric reaction.
-
Quantification: The absorbance is measured using a microplate reader, and the values are proportional to the amount of DNA synthesis and, therefore, cell proliferation.
In Vitro Keratinocyte Spheroid Growth Assay
-
Cell Culture: Primary human epidermal keratinocytes are cultured in a serum-free medium.
-
Spheroid Formation: Cells are seeded in ultra-low attachment round-bottom plates to prevent adherence and promote aggregation. The culture medium is supplemented with Matrigel and the test compounds (e.g., this compound, GW0742) or a vehicle control.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for spheroid formation and growth.
-
Analysis: The number and size of the spheroids are quantified using microscopy and image analysis software. This assay is used to assess the "stemness" or regenerative potential of the keratinocytes.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of YAP Activator PY-60
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of the YAP activator PY-60, synthesized from general best practices for laboratory chemical waste management.
It is imperative to note that a specific Safety Data Sheet (SDS) with official disposal instructions for this compound is not publicly available at this time. Therefore, these guidelines are based on established protocols for handling similar research-grade chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and local regulations before proceeding.
Pre-Disposal and Handling Protocol
Proper handling and storage are the first steps in ensuring safe disposal. Adherence to these protocols will minimize risk and streamline the disposal process.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. | Prevents accidental skin and eye exposure. |
| Ventilation | Handle this compound, especially in powdered form or concentrated solutions, within a certified chemical fume hood. | Minimizes inhalation of potentially harmful aerosols or dust. |
| Storage | Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. | Ensures chemical stability and prevents hazardous reactions. |
| Solutions | This compound is often dissolved in Dimethyl Sulfoxide (DMSO). Treat DMSO solutions of this compound as hazardous chemical waste. | DMSO can facilitate the absorption of chemicals through the skin. |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of this compound and its associated waste.
-
Waste Identification and Segregation:
-
Treat all forms of this compound (solid powder, solutions) and any materials that have come into contact with it (e.g., pipette tips, tubes, contaminated gloves) as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently or produce toxic gases.[1]
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste: Collect liquid waste, such as this compound dissolved in DMSO, in a designated, leak-proof, and shatter-resistant waste container.[2][3] The container should be compatible with the solvent used.
-
Contaminated Labware: Place all contaminated disposable labware (e.g., pipette tips, microfuge tubes, paper towels) into a designated hazardous waste bag or container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "YAP activator this compound." If in solution, also list the solvent (e.g., "this compound in DMSO").
-
Include the approximate concentration and quantity of the waste.
-
Add the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[3][4]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[3][4]
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste, in accordance with institutional policy.[4]
-
-
Arranging for Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines, contact your institution's EHS department to arrange for a hazardous waste pickup.[2]
-
Do not dispose of this compound waste down the sink or in the regular trash.[4][5] Evaporation of chemical waste is also not a permissible disposal method.[4]
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Signaling Pathway of this compound (for informational purposes)
While not directly related to disposal, understanding the mechanism of this compound can inform handling precautions. This compound activates the transcriptional co-activator YAP by targeting and antagonizing Annexin A2 (ANXA2). This leads to the nuclear translocation of YAP and the activation of pro-proliferative genes.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling YAP Activator PY-60
This document provides immediate safety, handling, and disposal protocols for the YAP activator PY-60, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental procedures.
Personal Protective Equipment (PPE)
Note on Conflicting Safety Information: Safety Data Sheets (SDS) from different suppliers for this compound present conflicting hazard information. The SDS from MedchemExpress states that this compound is not a hazardous substance or mixture[1]. Conversely, information from Selleck Chemicals describes this compound as "Toxic" and containing a "pharmaceutically active ingredient"[2]. Therefore, it is imperative to consult the specific SDS provided by your supplier before handling this compound and to err on the side of caution by implementing comprehensive safety measures.
Based on a conservative approach due to the conflicting information, the following PPE is recommended:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Standard laboratory-grade. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | To be worn over personal clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. | Use a fume hood if creating aerosols or handling large quantities. |
Handling and Storage Protocols
Proper handling and storage are vital to maintain the stability of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid direct contact with skin and eyes[1].
-
Prevent the formation of dust and aerosols[1].
-
Ensure adequate ventilation in the handling area. Use of a chemical fume hood is recommended, especially when handling the powdered form or preparing stock solutions.
-
Wash hands thoroughly after handling.
Storage: this compound should be stored under the following conditions to ensure its stability:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 2 years |
| -20°C | 1 year |
Source: MedchemExpress[1]
Keep the container tightly sealed in a cool, well-ventilated area, and protect it from direct sunlight and sources of ignition[1].
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
Procedure:
-
Segregation: Collect all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, tubes), and unused solutions, in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a leak-proof and sealable container compatible with the waste material.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name ("YAP activator this compound"). Do not use abbreviations.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Under no circumstances should this compound or its waste be disposed of down the drain.
Experimental Protocol: In Vitro YAP Activation Assay
This protocol outlines a general procedure for treating cultured cells with this compound to activate YAP signaling.
Materials:
-
This compound (powder or stock solution in DMSO)
-
Cell line of interest (e.g., HEK293T, MCF10A)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., luciferase reporter assay kit, lysis buffer for western blotting)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration for your cell line. This compound has been shown to induce luciferase activity in 293A-TEAD-LUC cells with an EC50 of 1.5-1.6 μM[3].
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24 hours) to allow for YAP activation.
-
Downstream Analysis: Following incubation, lyse the cells and proceed with your chosen downstream analysis to measure YAP activity. This can include:
-
Reporter Assays: Measure the activity of a YAP/TAZ-responsive reporter (e.g., TEAD-luciferase).
-
Gene Expression Analysis (RT-qPCR): Quantify the mRNA levels of known YAP target genes, such as CTGF and CYR61.
-
Western Blotting: Analyze the phosphorylation status and subcellular localization of YAP.
-
YAP Signaling Pathway Diagram
The following diagram illustrates the canonical Hippo-YAP signaling pathway and the point of intervention for this compound. In the "OFF" state of the Hippo pathway, unphosphorylated YAP translocates to the nucleus, binds to TEAD transcription factors, and activates gene expression related to cell proliferation and survival. This compound activates YAP by targeting and antagonizing Annexin A2 (ANXA2), which normally represses YAP activity[3].
Caption: Simplified Hippo-YAP signaling pathway and the mechanism of action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
